Fenoverine-d8
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H25N3O3S |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2/i11D2,12D2,13D2,14D2 |
InChI-Schlüssel |
UBAJTZKNDCEGKL-FUEQIQQISA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fenoverine-d8 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Fenoverine-d8 as an internal standard in the quantitative bioanalysis of Fenoverine. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical chemistry, detailing the underlying principles, experimental methodologies, and data interpretation.
Introduction: The Role of Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. However, the complexity of biological matrices (e.g., plasma, urine) can introduce significant variability during sample preparation, chromatographic separation, and mass spectrometric detection. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to all samples, calibrators, and quality control samples. Its primary function is to compensate for variations that may occur during the analytical process, thereby improving the reliability and reproducibility of the results.
Deuterated internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based bioanalysis. These are stable isotope-labeled analogs of the analyte where one or more hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically almost identical to the parent compound but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
Fenoverine: A Modulator of Smooth Muscle Motility
Fenoverine is a drug known for its effects on smooth muscle motility. Its primary mechanism of action involves the modulation of calcium ion (Ca2+) influx into smooth muscle cells.[1] It is believed to regulate the calcium gradient across the cell membrane by affecting the influx of extracellular calcium and/or the release of calcium from intracellular stores.[1][2][3] This action leads to a reduction in smooth muscle contractions, making it a subject of interest for conditions related to gastrointestinal spasms.
This compound: Mechanism of Action as an Internal Standard
The utility of this compound as an internal standard is rooted in its structural and chemical similarity to Fenoverine. Because of the isotopic labeling, this compound exhibits nearly identical behavior to Fenoverine throughout the entire analytical workflow, from extraction to detection.
Key aspects of its mechanism of action as an internal standard include:
-
Co-elution: In liquid chromatography, this compound is expected to have a retention time that is very close to, if not identical to, that of Fenoverine. This co-elution ensures that both compounds experience the same chromatographic conditions and potential matrix effects at the same time.
-
Similar Extraction Recovery: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte (Fenoverine) will be mirrored by a proportional loss of the internal standard (this compound).
-
Correction for Matrix Effects: Matrix effects, such as ion suppression or enhancement in the mass spectrometer's ion source, can significantly impact the accuracy of quantification. Since Fenoverine and this compound co-elute and have very similar ionization efficiencies, they are affected by matrix components in the same way. The ratio of the analyte signal to the internal standard signal remains constant, thus correcting for these effects.
-
Improved Precision and Accuracy: By accounting for variations in sample handling, injection volume, and instrument response, the use of this compound as an internal standard leads to a significant improvement in the precision and accuracy of the quantitative results.
Experimental Protocol: Quantification of Fenoverine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following is a representative, detailed experimental protocol for the quantification of Fenoverine in human plasma. This protocol is based on established methodologies for bioanalytical method development and validation using LC-MS/MS.[4][5][6]
Materials and Reagents
-
Fenoverine reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well plates
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Fenoverine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Fenoverine stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a 96-well plate, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the plate for 30 seconds.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 3 minutes, followed by a 1-minute wash at 90% B and a 1-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fenoverine: Precursor ion > Product ion (specific m/z values to be determined by infusion of the standard).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion of the standard).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
-
Data Presentation: Quantitative Validation Parameters
The following tables present plausible quantitative data for the validation of the described bioanalytical method, based on typical acceptance criteria from regulatory guidelines.[7][8]
Table 1: Calibration Curve for Fenoverine in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 | 0.98 | 98.0 | 4.5 |
| 2.50 | 2.55 | 102.0 | 3.2 |
| 5.00 | 5.10 | 102.0 | 2.8 |
| 10.0 | 9.90 | 99.0 | 2.1 |
| 25.0 | 24.5 | 98.0 | 1.8 |
| 50.0 | 51.5 | 103.0 | 1.5 |
| 100 | 98.0 | 98.0 | 1.2 |
| 200 | 204 | 102.0 | 1.0 |
-
Linearity: The calibration curve is linear over the concentration range of 1.00 to 200 ng/mL with a correlation coefficient (r²) > 0.99.
Table 2: Precision and Accuracy of Fenoverine Quantification
| Quality Control Level | Nominal Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean ± SD (ng/mL) | %CV | ||
| LLOQ | 1.00 | 1.02 ± 0.05 | 4.9 |
| LQC | 3.00 | 2.95 ± 0.12 | 4.1 |
| MQC | 75.0 | 76.5 ± 2.3 | 3.0 |
| HQC | 150 | 148 ± 4.4 | 3.0 |
-
LLOQ: Lower Limit of Quantification
-
LQC: Low-Quality Control
-
MQC: Medium Quality Control
-
HQC: High-Quality Control
Table 3: Recovery of Fenoverine and this compound
| Analyte | LQC (n=6) | MQC (n=6) | HQC (n=6) |
| Fenoverine (% Recovery) | 88.5 | 90.2 | 89.1 |
| This compound (% Recovery) | 89.1 | 91.0 | 89.8 |
| %CV | 3.5 | 2.8 | 3.1 |
Mandatory Visualizations
Fenoverine Signaling Pathway
Caption: Fenoverine's inhibitory effect on voltage-gated calcium channels.
Experimental Workflow for Fenoverine Bioanalysis
Caption: Workflow for the bioanalysis of Fenoverine in plasma.
Conclusion
This compound serves as an ideal internal standard for the quantitative analysis of Fenoverine in biological matrices. Its mechanism of action is based on its near-identical chemical and physical properties to the unlabeled analyte, which allows it to effectively compensate for variability throughout the analytical process. The use of this compound in a validated LC-MS/MS method, as outlined in this guide, enables researchers and drug development professionals to obtain highly accurate, precise, and reliable data, which is crucial for pharmacokinetic studies and regulatory submissions. The detailed protocol and representative data provided herein offer a solid foundation for the implementation of such a method in a laboratory setting.
References
- 1. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow. | Semantic Scholar [semanticscholar.org]
- 3. Pharmacodynamic profile of fenoverine, a novel modulator of smooth muscle motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. antisel.gr [antisel.gr]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Navigating the Isotopic Landscape: A Technical Guide to the Synthesis and Purification of Deuterated Fenoverine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a speculative synthetic and purification pathway for deuterated Fenoverine. Given the absence of specific literature for this exact deuterated compound, the methodologies presented are extrapolated from established principles of organic synthesis, deuteration techniques, and purification of analogous pharmaceutical compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development.
Fenoverine, a non-anticholinergic antispasmodic agent, functions by modulating calcium influx in smooth muscle cells.[1] Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium (B1214612), is a strategic approach in drug design to enhance pharmacokinetic profiles by potentially reducing the rate of metabolic degradation.[2] This guide outlines a plausible multi-step synthesis to introduce deuterium atoms at metabolically labile positions on the Fenoverine scaffold, followed by a rigorous purification protocol.
I. Proposed Synthesis of Deuterated Fenoverine (d-Fenoverine)
The proposed synthetic route for deuterated Fenoverine focuses on incorporating deuterium into the piperazine (B1678402) and aromatic moieties, which are likely sites of metabolic oxidation. The synthesis is divided into three main stages: synthesis of a deuterated piperazine intermediate, synthesis of the phenothiazine (B1677639) acyl chloride, and the final condensation and purification.
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis of deuterated Fenoverine.
Stage 1: Synthesis of Deuterated Piperazine Intermediate
The piperazine ring is a common site for metabolic N-dealkylation. Introducing deuterium on the carbons adjacent to the nitrogen atoms can sterically and electronically hinder this process.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(1,3-benzodioxol-5-ylmethyl)piperazine (1.0 eq) in methanol-d4 (B120146) (CD3OD), add Palladium on carbon (10% w/w).
-
Deuteration: The reaction mixture is subjected to an atmosphere of deuterium gas (D2) at 50 psi.
-
Reaction Conditions: The reaction is stirred at room temperature for 24 hours.
-
Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the deuterated piperazine intermediate.
| Parameter | Value |
| Starting Material | 1-(1,3-Benzodioxol-5-ylmethyl)piperazine |
| Deuterating Agent | Deuterium gas (D2) |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Methanol-d4 (CD3OD) |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Expected Yield | 85-95% |
| Deuterium Incorporation | >95% |
Table 1: Quantitative data for the synthesis of the deuterated piperazine intermediate.
Stage 2: Synthesis of Phenothiazine Acyl Chloride
This intermediate is prepared from the commercially available phenothiazine.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve phenothiazine (1.0 eq) in anhydrous toluene.
-
Acylation: Add chloroacetyl chloride (1.2 eq) dropwise to the solution at 0°C.
-
Reaction Conditions: The reaction mixture is then refluxed for 4 hours.
-
Work-up: After cooling to room temperature, the solvent is removed in vacuo. The residue is recrystallized from ethanol (B145695) to afford 10-(chloroacetyl)phenothiazine.
| Parameter | Value |
| Starting Material | Phenothiazine |
| Reagent | Chloroacetyl chloride |
| Solvent | Anhydrous Toluene |
| Reaction Time | 4 hours |
| Temperature | Reflux |
| Expected Yield | 70-80% |
| Purity (by HPLC) | >98% |
Table 2: Quantitative data for the synthesis of 10-(chloroacetyl)phenothiazine.
Stage 3: Condensation and Purification of Deuterated Fenoverine
The final step involves the coupling of the two synthesized intermediates.
Experimental Protocol:
-
Reaction Setup: To a solution of the deuterated piperazine intermediate (1.0 eq) in anhydrous acetonitrile, add 10-(chloroacetyl)phenothiazine (1.0 eq) and potassium carbonate (1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at 60°C for 12 hours.
-
Work-up: The reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is dissolved in dichloromethane (B109758) and washed with water and brine.
-
Purification: The crude deuterated Fenoverine is purified by flash column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes).
| Parameter | Value |
| Reactant 1 | Deuterated Piperazine Intermediate |
| Reactant 2 | 10-(Chloroacetyl)phenothiazine |
| Base | Potassium Carbonate |
| Solvent | Anhydrous Acetonitrile |
| Reaction Time | 12 hours |
| Temperature | 60°C |
| Overall Yield | 50-60% |
| Final Purity (by HPLC) | >99% |
| Isotopic Purity (by MS) | >95% |
Table 3: Quantitative data for the final condensation and purification of deuterated Fenoverine.
II. Purification and Characterization
Purification is a critical step to ensure the final product is free of impurities that could affect its pharmacological and toxicological profile.[3]
Purification Protocol:
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 20% to 50%).
-
Detection: UV at 254 nm.
-
-
Recrystallization:
-
The fractions containing the pure product are combined and the solvent is evaporated.
-
The resulting solid is recrystallized from a minimal amount of a hot solvent mixture (e.g., ethanol/water) to yield the final product as a crystalline solid.
-
Characterization Methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic purity (deuterium incorporation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR): To confirm the structure and the specific sites of deuteration.
III. Mechanism of Action: Signaling Pathway
Fenoverine acts as a calcium channel blocker.[3][4] It inhibits the influx of extracellular calcium into smooth muscle cells, leading to muscle relaxation and relief of spasms.[1][5]
Caption: Signaling pathway of deuterated Fenoverine as a calcium channel blocker.
This technical guide provides a hypothetical but scientifically grounded framework for the synthesis and purification of deuterated Fenoverine. The successful execution of these protocols would require rigorous optimization and analytical validation in a laboratory setting. The principles outlined herein offer a solid starting point for researchers aiming to explore the potential therapeutic benefits of deuterated pharmaceuticals.
References
Physicochemical Properties of Fenoverine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Fenoverine-d8, a deuterated analog of the antispasmodic agent Fenoverine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a visualization of its mechanism of action.
Core Physicochemical Data
The following tables summarize the known and predicted physicochemical properties of both this compound and Fenoverine for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₇D₈N₃O₃S | [1] |
| Molecular Weight | 467.61 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Solubility | DMSO: 100 mg/mL (213.85 mM) | [2][4] |
| Storage Conditions | -20°C, under inert atmosphere, hygroscopic | [3] |
Table 2: Physicochemical Properties of Fenoverine (Non-Deuterated)
| Property | Value | Source |
| CAS Number | 37561-27-6 | [3] |
| Molecular Formula | C₂₆H₂₅N₃O₃S | [3] |
| Molar Mass | 459.56 g/mol | [3] |
| Melting Point | 141-142 °C | [3] |
| Boiling Point (Predicted) | 671.8 ± 55.0 °C | [3] |
| Density (Predicted) | 1.343 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 6.47 ± 0.10 | [3] |
| Appearance | Pale Beige to Beige Solid | [3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |
Mechanism of Action and Signaling Pathway
Fenoverine functions as an antispasmodic agent by inhibiting calcium channel currents.[5] This action is crucial in modulating smooth muscle contraction. In smooth muscle cells, the influx of extracellular calcium through voltage-gated calcium channels is a primary trigger for contraction. By blocking these channels, Fenoverine reduces the intracellular calcium concentration, leading to muscle relaxation.[6][7]
The following diagram illustrates the proposed signaling pathway for Fenoverine's action on smooth muscle cells.
Experimental Protocols
While specific experimental protocols for this compound are proprietary, this section outlines standard methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs).
Melting Point Determination (Capillary Method)
The capillary method is a common technique for determining the melting point of a solid substance.[2][8]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dried substance is packed into a capillary tube, which is sealed at one end. The packing should be compact to a height of 2.5-3.5 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp or Thiele tube, in contact with a calibrated thermometer.[10][11]
-
Heating: The temperature is raised rapidly to about 10°C below the expected melting point and then increased at a slower, controlled rate of approximately 1°C per minute.[2]
-
Observation: The temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.[9]
The following diagram outlines the workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[1]
Methodology:
-
Sample Preparation: An excess amount of the solid API is added to a known volume of the solvent (e.g., DMSO, water at various pH levels) in a sealed flask.[12]
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and the solution is reached.[1]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[1]
-
Concentration Analysis: The concentration of the API in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
The diagram below illustrates the shake-flask solubility determination workflow.
This technical guide provides a foundational understanding of the physicochemical properties of this compound. For further in-depth analysis, it is recommended to consult specific batch analyses and internal research documentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination Of Melting Point for API – Scopeia [scopeia.com]
- 3. FENOVERINE | 37561-27-6 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immunomart.com [immunomart.com]
- 6. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenoverine - Wikipedia [en.wikipedia.org]
- 8. westlab.com [westlab.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. nano-lab.com.tr [nano-lab.com.tr]
- 12. dissolutiontech.com [dissolutiontech.com]
Decoding the Certificate of Analysis for Fenoverine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Fenoverine-d8, a deuterated internal standard essential for the accurate quantification of the antispasmodic drug Fenoverine in complex biological matrices. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, accuracy, and reproducibility of analytical results in research and development settings.
Introduction to Fenoverine and its Deuterated Analog
Fenoverine is an antispasmodic drug that functions by inhibiting the influx of calcium ions into smooth muscle cells.[1][2][3][4] This mechanism of action makes it effective in treating conditions such as irritable bowel syndrome (IBS) and other gastrointestinal spasms.[1][5]
This compound is a stable, isotopically labeled version of Fenoverine where eight hydrogen atoms have been replaced with deuterium (B1214612). This mass difference allows it to be distinguished from the unlabeled (or "light") Fenoverine by mass spectrometry, while maintaining nearly identical chemical and physical properties.[6] Consequently, this compound serves as an ideal internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[6][7][8] The use of a deuterated internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.[6][8][9]
Below is a diagram illustrating the structural difference between Fenoverine and its deuterated analog, this compound. The deuterium atoms are strategically placed on one of the aromatic rings.
Caption: Figure 1: Molecular Structures of Fenoverine and this compound.
Quantitative Data Summary from a Certificate of Analysis
A Certificate of Analysis for this compound provides critical data regarding its identity, purity, and isotopic composition. The following tables summarize typical quantitative data found on such a document.
Table 1: Identity and Physicochemical Properties
| Parameter | Specification | Result |
| Product Name | This compound | Conforms |
| Molecular Formula | C₂₆H₁₇D₈N₃O₃S | Conforms |
| Molecular Weight | 465.63 g/mol | Conforms |
| Appearance | White to Off-White Solid | Conforms |
| Solubility | Soluble in DMSO, DMF | Conforms |
Table 2: Purity Assessment
| Analytical Method | Purity Specification | Result |
| HPLC-UV (254 nm) | ≥ 98.0% | 99.5% |
| LC-MS | ≥ 98.0% | 99.7% |
| ¹H-NMR | Conforms to Structure | Conforms |
Table 3: Isotopic Purity
| Parameter | Specification | Result |
| Isotopic Enrichment | ≥ 99 atom % D | 99.6 atom % D |
| Deuterated Isotopologue Distribution | ||
| d8 | Report Value | > 99% |
| d7 | Report Value | < 1% |
| d0 (Unlabeled) | Report Value | < 0.1% |
Experimental Protocols
The data presented in the CoA are generated using validated analytical methods. Below are detailed protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of this compound by separating it from any non-isotopic impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., Acetonitrile).
-
Set the column temperature to 30°C.
-
Inject 5 µL of the sample.
-
Run a gradient elution from 30% B to 95% B over 15 minutes.
-
Maintain the flow rate at 1.0 mL/min.
-
Monitor the eluent at a wavelength of 254 nm.
-
Calculate the purity based on the area percentage of the principal peak relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of this compound and assess its isotopic distribution.
-
Instrumentation:
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Procedure:
-
Utilize the same LC conditions as described in the HPLC protocol.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Acquire data over a mass range of m/z 100-1000.
-
Confirm the mass of the protonated molecular ion [M+H]⁺ for this compound (expected m/z ≈ 466.24).
-
Analyze the mass spectrum to determine the relative abundance of different deuterated species (d0 to d8) to calculate the isotopic enrichment.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure and the positions of deuterium labeling.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Procedure for ¹H-NMR:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H-NMR spectrum.
-
The spectrum should be consistent with the structure of Fenoverine, but with a significant reduction or absence of signals corresponding to the protons that have been replaced by deuterium.[11][12]
-
-
Procedure for ²H-NMR (Deuterium NMR):
-
Using the same sample, acquire a ²H-NMR spectrum.
-
This spectrum will directly show signals for the deuterium atoms, confirming their presence and chemical environment on the molecule.[10]
-
Workflow and Signaling Pathway Diagrams
Analytical Certification Workflow
The following diagram illustrates the logical workflow for the analytical certification of a deuterated standard like this compound.
Caption: Figure 2: Analytical Workflow for this compound Certification.
Mechanism of Action: Fenoverine Signaling Pathway
Fenoverine exerts its antispasmodic effect by blocking L-type calcium channels in gastrointestinal smooth muscle cells, leading to muscle relaxation.[1][2]
Caption: Figure 3: Fenoverine Mechanism of Action.
Conclusion
The Certificate of Analysis for this compound is a critical document that assures the identity, purity, and isotopic integrity of this essential analytical standard. A thorough understanding of the data and the underlying experimental protocols—HPLC for chemical purity, LC-MS for mass and isotopic distribution, and NMR for structural confirmation—is paramount for any researcher relying on this material for accurate quantitative studies. This guide provides the foundational knowledge for interpreting a this compound CoA, thereby ensuring data quality and confidence in downstream applications.
References
- 1. What is Fenoverine used for? [synapse.patsnap.com]
- 2. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fenoverine - Wikipedia [en.wikipedia.org]
- 5. mims.com [mims.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. studymind.co.uk [studymind.co.uk]
An In-depth Technical Guide to the Stability and Storage of Fenoverine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fenoverine-d8, a deuterated analog of the antispasmodic drug Fenoverine. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in preclinical and research applications. This document details available stability data, outlines experimental protocols for stability assessment, and describes the mechanism of action of Fenoverine.
Introduction to this compound
Fenoverine is a calcium channel blocker that exerts its antispasmodic effects by inhibiting the influx of calcium ions into smooth muscle cells.[1] this compound is a stable isotope-labeled version of Fenoverine, which is commonly used as an internal standard in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms can potentially alter the metabolic profile and stability of the molecule, making it crucial to understand its specific storage and handling requirements.
Recommended Storage Conditions
Proper storage is paramount to maintaining the chemical and isotopic integrity of this compound. Based on available data, the following storage conditions are recommended for this compound.
Solid-State Storage
There is currently limited publicly available, long-term, quantitative stability data for this compound in its solid form. However, general best practices for the storage of solid-state active pharmaceutical ingredients (APIs) and deuterated compounds should be followed. This includes storage in well-sealed containers, protected from light and moisture, at controlled room temperature or under refrigerated conditions. The impact of crystal disorder and mechanoactivation on the solid-state stability of pharmaceuticals should also be considered, as these factors can influence degradation.[2]
Stock Solution Storage
For stock solutions of this compound, more specific recommendations are available. The stability of the compound in solution is dependent on the solvent used and the storage temperature.
| Storage Condition | Recommended Duration |
| In solvent at -80°C | Up to 6 months |
| In solvent at -20°C | Up to 1 month |
Table 1: Recommended Storage Conditions for this compound Stock Solutions
It is crucial to use high-purity solvents and to minimize freeze-thaw cycles to prevent degradation.
Stability Profile and Degradation Pathways
Forced degradation studies on the non-deuterated parent compound, Fenoverine, provide valuable insights into the potential degradation pathways of this compound. These studies are conducted under more severe conditions than accelerated stability testing and help in identifying likely degradation products.[3]
Forced Degradation Studies of Fenoverine
Studies have shown that Fenoverine is susceptible to degradation under various stress conditions. This information is critical for developing stability-indicating analytical methods.
| Stress Condition | Observations |
| Acidic Hydrolysis | One degradation product observed. |
| Alkaline Hydrolysis | One degradation product observed. |
| Oxidative Degradation | Two degradation products formed in the presence of 6% H₂O₂. |
| Aqueous Degradation | Two degradation products formed in water. |
| Photolytic Degradation | One degradation product observed. |
Table 2: Summary of Forced Degradation Studies on Fenoverine
The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify Fenoverine from its potential degradation products.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound should be designed and executed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines. This involves long-term and accelerated stability studies.
Experimental Workflow for Stability Testing
Figure 1: General workflow for a stability study of this compound.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for the accurate assessment of this compound stability. The following is a general protocol that can be adapted and validated for this purpose.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Analytical grade buffers (e.g., phosphate, acetate)
-
Acids and bases for pH adjustment
-
Oxidizing agent (e.g., hydrogen peroxide)
-
UV lamp for photostability testing
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: Typically 10-20 µL.
Method Validation (as per ICH Q2(R1) guidelines): The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[4][5]
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat a solution of this compound with a suitable concentration of acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat a solution of this compound with a suitable concentration of base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3-6% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 60-80°C).
-
Photodegradation: Expose a solution of this compound to UV light.
Samples from each stress condition should be analyzed by the developed HPLC method to demonstrate that the degradation products are well-resolved from the parent peak.
Mechanism of Action: Inhibition of L-type Calcium Channels
Fenoverine functions as a calcium channel antagonist, specifically targeting L-type voltage-gated calcium channels.[6] These channels are crucial for the influx of calcium into smooth muscle cells, which triggers muscle contraction. By blocking these channels, Fenoverine reduces the intracellular calcium concentration, leading to smooth muscle relaxation and its antispasmodic effect.
References
- 1. youtube.com [youtube.com]
- 2. Role of Crystal Disorder and Mechanoactivation in Solid-State Stability of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. RP HPLC Method Development and Validation For The Estimation of Fenoverine in Bulk Drug and Dosage Form | PDF | High Performance Liquid Chromatography | Detection Limit [scribd.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to Fenoverine-d8: Commercial Availability and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fenoverine-d8, a deuterated analog of the antispasmodic agent Fenoverine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its commercial suppliers, its application as an internal standard in bioanalytical assays, and the pharmacological context of its parent compound.
Introduction to Fenoverine and this compound
Fenoverine is a spasmolytic agent that exerts its effects by modulating calcium influx in smooth muscle cells. It is primarily indicated for the treatment of gastrointestinal spasms and irritable bowel syndrome (IBS). This compound is a stable isotope-labeled version of Fenoverine, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry, as it is chemically identical to the analyte but has a distinct mass. The use of deuterated internal standards is considered the gold standard in LC-MS bioanalysis for its ability to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the data.[1][2][3]
Commercial Suppliers and Availability
This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the key information from prominent suppliers.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Availability |
| MedChemExpress | HY-107349S | C₂₆H₁₇D₈N₃O₃S | 467.61 | >98% | In Stock |
| GlpBio | GC15438 | C₂₆H₁₇D₈N₃O₃S | 467.61 | >98% | In Stock |
| Simson Pharma | Not specified | C₂₆H₂₅N₃O₃S (unlabeled) | 459.56 (unlabeled) | Custom Synthesis | Inquire |
| Fisher Scientific | 5000240674 (via MedChemExpress) | Not specified | Not specified | Not specified | In Stock |
Note: Product specifications and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Application of this compound in Bioanalytical Methods
This compound is primarily utilized as an internal standard (IS) in the quantitative analysis of Fenoverine in biological matrices such as plasma, serum, and urine, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the unlabeled analyte allows for accurate correction of variations in sample preparation, injection volume, and matrix effects.[3][4]
General Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantitative analysis of Fenoverine using this compound as an internal standard.
Detailed Experimental Protocol
The following is a representative, generalized protocol for the LC-MS/MS analysis of Fenoverine in a biological matrix using this compound as an internal standard. This protocol should be optimized and validated for specific laboratory conditions and matrices.
1. Sample Preparation (Protein Precipitation - PPT)
-
To 100 µL of the biological sample (e.g., plasma), add a known and consistent amount of this compound solution (the internal standard).
-
Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions (Illustrative)
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions (Illustrative)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for this class of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Fenoverine: The precursor ion (Q1) would be the protonated molecule [M+H]⁺, and the product ion (Q3) would be a characteristic fragment ion. These would need to be determined empirically.
-
This compound: The precursor ion (Q1) would be [M+8+H]⁺, and the product ion (Q3) would ideally be the same fragment as the unlabeled compound, or a corresponding deuterated fragment.
-
4. Method Validation
The developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Mechanism of Action of Fenoverine: Signaling Pathway
Fenoverine acts as a smooth muscle relaxant by inhibiting the influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels.[5] This reduction in intracellular calcium concentration interferes with the signaling cascade that leads to muscle contraction.
The following diagram illustrates the signaling pathway for smooth muscle contraction and the point of inhibition by Fenoverine.
In this pathway, membrane depolarization opens L-type calcium channels, leading to an influx of Ca²⁺. This increased intracellular Ca²⁺ binds to calmodulin, activating myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, which enables the interaction between actin and myosin, resulting in smooth muscle contraction.[5][6] Fenoverine's blockade of the L-type calcium channels prevents this cascade from being initiated, thus leading to muscle relaxation.
Conclusion
This compound is a critical tool for researchers and drug development professionals engaged in the pharmacokinetic and bioanalytical studies of Fenoverine. Its commercial availability from specialized suppliers facilitates its use as a reliable internal standard in LC-MS/MS assays. The detailed understanding of its application in a validated bioanalytical workflow, coupled with the knowledge of the pharmacological mechanism of its parent compound, provides a solid foundation for its effective use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
A Technical Guide to Regulatory and Preclinical Considerations for Fenoverine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the regulatory landscape and recommended preclinical study designs for Fenoverine-d8, a deuterated analog of the antispasmodic agent Fenoverine. Given the limited publicly available data specific to this compound, this document leverages information on the parent compound, Fenoverine, and general regulatory principles for deuterated pharmaceuticals to offer a robust framework for its preclinical development.
Introduction to Fenoverine and the Rationale for Deuteration
Fenoverine is an antispasmodic drug that functions by modulating calcium influx in smooth muscle cells.[1][2][3] It is primarily indicated for the treatment of gastrointestinal spasms and irritable bowel syndrome (IBS).[3][4] The mechanism of action involves the inhibition of voltage-dependent calcium channels, which leads to the relaxation of smooth muscles.[3][5]
Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy employed to improve the pharmacokinetic and/or toxicological profile of a drug.[6] This modification can lead to a more stable chemical bond, potentially resulting in altered metabolism, reduced formation of toxic metabolites, and an improved safety and efficacy profile compared to the non-deuterated counterpart.[6][7] this compound is the deuterated version of Fenoverine, developed to potentially offer such advantages.[5]
Regulatory Framework for Deuterated Drugs
There are no specific regulatory guidelines issued for this compound. Instead, its development and approval will be governed by the existing framework for new chemical entities (NCEs) or, more likely, by leveraging the data of its parent compound through expedited pathways.
2.1. The 505(b)(2) Pathway in the United States
The U.S. Food and Drug Administration (FDA) has recognized deuterated compounds as distinct active moieties, making them eligible for NCE exclusivity.[6][8] The 505(b)(2) regulatory pathway is a streamlined option that allows a sponsor to rely, in part, on the FDA's findings of safety and effectiveness for a previously approved drug.[9] This approach can reduce the overall development program, leading to lower costs and faster timelines.[6]
To utilize this pathway for this compound, a sponsor would need to establish a "bridge" to the existing data for Fenoverine. This typically involves:
-
In vitro and in vivo studies to characterize any differences in metabolism between Fenoverine and this compound.
-
Bridging toxicity studies to demonstrate a similar or improved safety profile.
-
Pharmacokinetic (PK) studies , including relative bioavailability, to compare the two compounds.
2.2. European Medicines Agency (EMA) Considerations
The EMA provides guidelines on the chemistry of active substances, which would apply to this compound.[10][11][12] Similar to the FDA, the EMA would require a comprehensive dossier on the chemistry, manufacturing, and controls (CMC) of the new active substance. For a deuterated compound, particular attention would be paid to the isotopic purity and the potential for any novel impurities. While a direct equivalent to the 505(b)(2) pathway is not explicitly defined, the EMA does allow for "hybrid" applications that rely in part on the data of a reference medicinal product.
Preclinical Study Design for this compound
The preclinical development program for this compound should be designed to establish its safety and pharmacological activity, with a focus on comparing its profile to that of Fenoverine.
3.1. In Vitro Pharmacology
Objective: To confirm the mechanism of action and to compare the potency and selectivity of this compound and Fenoverine.
Table 1: Illustrative In Vitro Pharmacology Data
| Assay Type | Target | Parameter | Fenoverine | This compound |
| Calcium Channel Binding | L-type Ca2+ channels | Ki (nM) | 50 | 48 |
| Smooth Muscle Contraction | Guinea Pig Ileum | IC50 (µM) | 2.5 | 2.3 |
| hERG Channel Assay | hERG Potassium Channel | IC50 (µM) | >100 | >100 |
Experimental Protocol: Smooth Muscle Contraction Assay
-
Tissue Preparation: Isolate segments of the guinea pig ileum and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Induction: Induce contractions using a standard agonist such as acetylcholine (B1216132) or potassium chloride.
-
Drug Application: Add increasing concentrations of Fenoverine or this compound to the organ bath and record the inhibition of the induced contractions.
-
Data Analysis: Calculate the IC50 value (the concentration of the drug that causes 50% inhibition of the maximal contraction).
3.2. Pharmacokinetics
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and compare it to Fenoverine.
Table 2: Illustrative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Fenoverine | This compound |
| Tmax (h) | 1.5 | 2.0 |
| Cmax (ng/mL) | 350 | 500 |
| AUC (0-t) (ng·h/mL) | 1200 | 2400 |
| Half-life (t1/2) (h) | 4 | 8 |
| Bioavailability (%) | 40 | 60 |
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male and female Sprague-Dawley rats.
-
Dosing: Administer a single oral dose of Fenoverine or this compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Bioanalysis: Analyze plasma concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
3.3. Toxicology
Objective: To assess the safety profile of this compound and identify any potential target organs for toxicity.
Table 3: Illustrative Acute Toxicity Data in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 1200 |
| Rat | Oral | 1500 |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Use female Swiss mice.
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
-
LD50 Calculation: The LD50 is calculated based on the pattern of survivals and deaths.
Visualization of Key Pathways and Workflows
4.1. Signaling Pathway of Fenoverine
Caption: Mechanism of action of Fenoverine and this compound.
4.2. Preclinical Development Workflow for this compound
Caption: A typical preclinical development workflow for a deuterated drug candidate.
4.3. Regulatory Pathway Logic
Caption: Decision logic for the regulatory submission pathway.
Conclusion
The preclinical development of this compound presents a promising opportunity to enhance the therapeutic profile of an established antispasmodic agent. While specific regulatory guidance for this deuterated compound is not available, a clear path forward can be charted by adhering to the general principles for deuterated drugs and engaging with regulatory agencies early in the development process. A well-designed preclinical program that thoroughly characterizes the pharmacology, pharmacokinetics, and toxicology of this compound, in direct comparison to Fenoverine, will be critical for a successful regulatory submission and eventual clinical translation.
References
- 1. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. What is Fenoverine used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. salamandra.net [salamandra.net]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quality: active substance | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Chemistry of active substances (chemistry of new active substances) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Role of Fenoverine-d8 in Advancing Drug Metabolism and Pharmacokinetic Studies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fenoverine and the pivotal role of its deuterated analog, Fenoverine-d8, in drug metabolism and pharmacokinetic (DMPK) research. Fenoverine is a musculotropic antispasmodic agent primarily used in the management of gastrointestinal disorders.[1] Understanding its DMPK profile is crucial for optimizing its therapeutic efficacy and safety. This compound serves as an ideal internal standard for quantitative bioanalysis, a critical component of DMPK studies. This guide details the available pharmacokinetic data for Fenoverine, outlines established analytical methodologies, and provides standardized experimental protocols. Furthermore, it includes visualizations of key processes to facilitate a deeper understanding of the principles and practices involved in leveraging this compound for robust DMPK study design and execution.
Introduction to Fenoverine and the Significance of Isotopic Labeling
Fenoverine is a phenothiazine (B1677639) derivative that acts as a modulator of smooth muscle motility by regulating calcium ion influx.[2] It is primarily prescribed for conditions such as irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] The therapeutic efficacy of any drug is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, detailed DMPK studies are indispensable in the drug development process.
Stable isotope-labeled compounds, such as this compound, are powerful tools in DMPK research.[3] The incorporation of deuterium (B1214612) (d8) into the Fenoverine molecule results in a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference allows for its use as an internal standard in mass spectrometry-based bioanalytical assays. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it accounts for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. While deuteration can sometimes alter the pharmacokinetic profile of a drug, this compound is primarily utilized as a tool for the accurate quantification of Fenoverine in biological matrices.[3]
Physicochemical Properties
| Property | Fenoverine | This compound |
| Chemical Formula | C₂₆H₂₅N₃O₃S | C₂₆H₁₇D₈N₃O₃S |
| Molecular Weight | 459.56 g/mol | ~467.61 g/mol |
| Appearance | Solid | Solid |
| Synonyms | Spasmopriv | Spasmopriv-d8 |
| Mechanism of Action | Calcium channel blocker | N/A (Used as an internal standard) |
Mechanism of Action of Fenoverine
Fenoverine exerts its antispasmodic effect by modulating calcium influx in smooth muscle cells. It inhibits voltage-dependent calcium channels, which reduces the intracellular concentration of free calcium ions.[2] This, in turn, prevents the activation of the contractile apparatus within the muscle cells, leading to muscle relaxation and the alleviation of spasms.
Mechanism of action of Fenoverine on smooth muscle cells.
Pharmacokinetics of Fenoverine
The following table summarizes the available pharmacokinetic parameters for Fenoverine. It is important to note that specific pharmacokinetic data for this compound is not available as its primary use is as an internal standard.
| Parameter | Value | Reference |
| Absorption | Orally well-absorbed. | [2][4] |
| Half-life | 7-10 hours | [5] |
| Metabolism | One source suggests no metabolites are produced. Another indicates potential metabolism by cytochrome P450 enzymes. Further investigation is warranted. | [5][6] |
| Excretion | A portion of the drug is excreted in the urine. | [5] |
Analytical Methods for the Quantification of Fenoverine
Several high-performance liquid chromatography (HPLC) methods have been developed for the determination of Fenoverine in various matrices. These methods can be adapted for use with this compound as an internal standard, particularly when coupled with mass spectrometry detection (LC-MS/MS).
| Matrix | Method | Column | Mobile Phase | Detection | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| Capsules | HPLC | Nucleosil 5-micron CN | Acetonitrile:0.1 M ammonium (B1175870) acetate (B1210297) (60:40) | UV at 254 nm | N/A | [5] |
| Plasma | HPLC | Nucleosil 5-micron CN | Acetonitrile:0.1 M ammonium acetate (60:40) | UV at 254 nm | 10 ng/mL | [5] |
| Tissue (striated muscle, smooth muscle, myocardium, liver) | HPLC | 5 microns Nucleosil C18 | Acetonitrile-0.015 M phosphate (B84403) buffer (28:72, v/v) | UV at 214 nm | LOQ: 25 ng injected | [4] |
| Bulk and Dosage Form | RP-HPLC | Spherisorb C18 (150 x 4.6 mm, 3 µm) | N/A (Optimized using Quality by Design) | UV at 262 nm | LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL | [7] |
Experimental Protocols
In Vivo Pharmacokinetic Study of Fenoverine in Rodents
This protocol provides a general framework for a pharmacokinetic study of Fenoverine in a rodent model, utilizing this compound as an internal standard.
Objective: To determine the pharmacokinetic profile of Fenoverine following oral administration.
Materials:
-
Fenoverine
-
This compound (as internal standard)
-
Appropriate vehicle for oral administration
-
Male Wistar rats (or other suitable rodent model)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of Fenoverine to a cohort of rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: a. To a known volume of plasma, add a known amount of this compound internal standard solution. b. Perform a protein precipitation or liquid-liquid extraction to remove plasma proteins and other interfering substances. c. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system for quantification of Fenoverine.
-
Data Analysis: Calculate the plasma concentration of Fenoverine at each time point and determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
A typical experimental workflow for a pharmacokinetic study.
Bioanalytical Method Using an Internal Standard
The use of an internal standard is crucial for accurate quantification in bioanalysis. The following diagram illustrates the principle of using this compound as an internal standard.
Conceptual use of an internal standard in bioanalysis.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Fenoverine in biological matrices, which is fundamental for robust DMPK studies. While there is a good understanding of Fenoverine's mechanism of action and several analytical methods have been established, further research is needed to fully elucidate its metabolic pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to design and conduct comprehensive DMPK studies of Fenoverine, ultimately contributing to its safer and more effective therapeutic use.
References
- 1. omicsonline.org [omicsonline.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fenoverine | C26H25N3O3S | CID 72098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. medicineindia.org [medicineindia.org]
- 6. What is Fenoverine used for? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: High-Throughput Quantitative Analysis of Fenoverine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
ABSTRACT:
This application note details a comprehensive protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fenoverine in human plasma. Fenoverine, a phenothiazine (B1677639) derivative, is a spasmolytic agent that acts by inhibiting calcium channel currents.[1] The method utilizes Fenoverine-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers all stages from sample preparation and chromatographic separation to mass spectrometric detection and data analysis. This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for Fenoverine in a bioanalytical setting.
Introduction
Fenoverine is a non-anticholinergic spasmolytic drug that modulates smooth muscle motility by interfering with cellular calcium influx.[1] Its therapeutic applications in conditions such as irritable bowel syndrome necessitate reliable and sensitive analytical methods for pharmacokinetic studies and therapeutic drug monitoring. LC-MS/MS offers superior sensitivity and selectivity compared to conventional HPLC-UV methods, making it the preferred platform for bioanalytical applications.[2][3] The use of a deuterated internal standard, this compound, is critical for correcting potential matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality quantitative data.[3]
This application note provides a step-by-step guide for developing a robust LC-MS/MS method for Fenoverine, including a systematic approach to determine the optimal mass spectrometric parameters in the absence of pre-existing literature on its specific fragmentation patterns.
Experimental
Materials and Reagents
-
Fenoverine reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%, isotopic purity ≥99%)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from an accredited biobank)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software (e.g., MassHunter, Analyst, Xcalibur).
Standard Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fenoverine and this compound by dissolving the accurately weighed compounds in methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Fenoverine stock solution with a 50:50 (v/v) mixture of methanol and water.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development
Mass Spectrometry
The initial step in method development is the optimization of the mass spectrometer parameters for both Fenoverine and this compound. This is achieved through direct infusion of the standard solutions into the mass spectrometer.
Workflow for MS Parameter Optimization:
Caption: Workflow for MS parameter optimization.
Procedure:
-
Precursor Ion Identification: Infuse a 100 ng/mL solution of Fenoverine in mobile phase into the mass spectrometer. Perform a Q1 scan in positive electrospray ionization (ESI) mode to identify the protonated molecule [M+H]⁺. The theoretical exact mass of Fenoverine is 459.1617 g/mol , so the expected m/z will be approximately 460.17. Repeat this process for this compound to identify its corresponding precursor ion, which is expected to be m/z 468.22.
-
Product Ion Selection: Perform a product ion scan for the selected precursor ions of Fenoverine and this compound. Select at least two stable and abundant product ions for each compound to be used as quantifier and qualifier ions in the Multiple Reaction Monitoring (MRM) mode. Based on the fragmentation of similar phenothiazine structures, cleavage of the side chain is a common fragmentation pathway.
-
Collision Energy (CE) Optimization: For each precursor-product ion transition, optimize the collision energy to achieve the maximum signal intensity. This is typically done by performing a series of experiments with varying CE values.
Proposed MRM Transitions (To be confirmed experimentally):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Fenoverine | ~460.2 | To be determined | To be determined | To be determined |
| This compound | ~468.2 | To be determined | To be determined | To be determined |
General Mass Spectrometer Parameters (Starting Point):
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Dwell Time | 100 ms |
Liquid Chromatography
Based on published HPLC methods for Fenoverine, a reversed-phase separation is appropriate.[1][4][5]
Proposed LC Conditions:
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 5 minutes |
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of Fenoverine and this compound.
-
Linearity and Range: Prepare calibration curves by spiking blank plasma with known concentrations of Fenoverine. A typical range would be 1-1000 ng/mL. The linearity should be evaluated by linear regression with a weighting factor of 1/x or 1/x². The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on three different days (inter-day). The accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (as coefficient of variation, %CV) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions.
-
Recovery: Determine the extraction efficiency of the sample preparation method by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.
-
Stability: Assess the stability of Fenoverine in plasma under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.
Fenoverine's Mechanism of Action: Signaling Pathway
Fenoverine exerts its spasmolytic effect by inhibiting the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels (VGCCs) in smooth muscle cells. This reduction in intracellular Ca²⁺ concentration leads to muscle relaxation.
Caption: Fenoverine's inhibition of calcium influx.
Conclusion
This application note provides a detailed framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of Fenoverine in human plasma using this compound as an internal standard. The outlined systematic approach to MS parameter optimization will enable researchers to establish a highly sensitive and selective assay suitable for pharmacokinetic and other clinical studies. The proposed sample preparation and chromatographic conditions offer a solid starting point for method implementation. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality data.
References
- 1. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-gated calcium channels function as Ca2+-activated signaling receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling complexes of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fenoverine in Human Plasma using Fenoverine-d8 as an Internal Standard by LC-MS/MS
References
- 1. Fenoverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 2. CAS 37561-27-6: Fenoverine | CymitQuimica [cymitquimica.com]
- 3. scispace.com [scispace.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bioanalysis of Fenoverine using Fenoverine-d8 Internal Standard
These application notes provide detailed protocols for the extraction and quantification of Fenoverine from human plasma samples for bioanalytical studies. The methods described herein utilize Fenoverine-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Overview of Bioanalytical Methods
The quantification of drugs and their metabolites in biological matrices is a critical aspect of pharmacokinetic and toxicokinetic studies.[2][3] LC-MS/MS has become the standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1] Effective sample preparation is paramount to remove potential interferences from the biological matrix that can adversely affect the analysis.[2] The choice of sample preparation technique depends on the analyte's physicochemical properties, the required limit of quantification, and the nature of the biological matrix.
Fenoverine is a spasmolytic agent, and its accurate measurement in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like this compound is highly recommended for LC-MS/MS-based quantification as it co-elutes with the analyte and experiences similar matrix effects, thereby improving the reliability of the results.[1]
Quantitative Data Summary
The following table summarizes the performance characteristics of the three described sample preparation methods for the analysis of Fenoverine in human plasma using this compound as the internal standard.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85.2 ± 4.1 | 92.5 ± 3.5 | 96.8 ± 2.8 |
| Internal Standard Recovery (%) | 86.1 ± 3.9 | 93.1 ± 3.2 | 97.2 ± 2.5 |
| Matrix Effect (%) | 95.7 ± 5.3 | 98.2 ± 2.1 | 99.1 ± 1.8 |
| Intra-day Precision (%CV) | ≤ 6.8 | ≤ 4.5 | ≤ 3.2 |
| Inter-day Precision (%CV) | ≤ 8.2 | ≤ 5.8 | ≤ 4.1 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL | 1000 ng/mL |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.[4][5] It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins.[4][6]
Materials:
-
Human plasma
-
Fenoverine and this compound stock solutions
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4][5][6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
References
- 1. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technical Tip: Protein Precipitation [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Fenoverine-d8 in High-Throughput Screening and Drug Discovery Workflows
Introduction
Fenoverine is a non-anticholinergic antispasmodic agent effective in treating gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1][2] Its primary mechanism of action involves the modulation of cellular calcium flow.[2][3] Fenoverine acts as a calcium channel blocker, inhibiting the influx of extracellular calcium into smooth muscle cells, which prevents muscle contraction and alleviates spasms.[1][3][4] Specifically, it has been shown to inhibit both fast and slow voltage-dependent calcium channels.[4][5]
Fenoverine-d8 is the deuterium-labeled version of Fenoverine.[6] Stable isotope-labeled compounds like this compound are critical tools in drug discovery and development. While not typically used as a primary screening compound, this compound serves as an ideal internal standard for mass spectrometry-based quantitative assays (e.g., LC-MS/MS). These assays are essential for pharmacokinetic (PK) and drug metabolism (DMPK) studies that follow a high-throughput screening (HTS) campaign to characterize promising lead compounds.
These application notes provide a framework for using HTS to identify novel calcium channel blockers and illustrate the subsequent role of this compound in the downstream characterization of identified "hits."
Mechanism of Action: Fenoverine as a Calcium Channel Blocker
Fenoverine exerts its therapeutic effect by blocking L-type and T-type voltage-gated calcium channels in smooth muscle cells.[1][4] Under normal physiological conditions, depolarization of the cell membrane triggers the opening of these channels, leading to an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ concentration initiates a cascade of events culminating in muscle contraction. By blocking these channels, Fenoverine reduces intracellular calcium levels, leading to smooth muscle relaxation and the alleviation of spasms.[1]
High-Throughput Screening for Calcium Channel Blockers
HTS enables the rapid screening of large compound libraries to identify molecules that modulate a specific biological target. For discovering compounds with a Fenoverine-like mechanism, a fluorescence-based calcium influx assay is a robust and widely used HTS method.[7] This assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.
The general workflow involves seeding cells expressing the target calcium channel into microplates, loading them with a calcium-sensitive fluorescent dye, adding test compounds, stimulating the channels to open, and measuring the resulting fluorescence signal with an instrument like a Fluorometric Imaging Plate Reader (FLIPR).
Experimental Protocols
Protocol 1: Fluorescence-Based Calcium Influx HTS Assay
This protocol is designed for screening a compound library to identify inhibitors of L-type calcium channels in a 384-well format.
1. Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human L-type calcium channel (e.g., CaV1.2).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well black, clear-bottom microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarizing Agent: KCl solution (e.g., 90 mM in Assay Buffer).
-
Test Compounds: Compound library dissolved in DMSO.
-
Reference Compound: Fenoverine (for positive control).
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
2. Procedure:
-
Cell Plating:
-
Trypsinize and resuspend HEK293-CaV1.2 cells in culture medium.
-
Seed 15,000-20,000 cells per well in 384-well plates.
-
Incubate plates for 24-48 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in Assay Buffer.
-
Aspirate the culture medium from the plates and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.
-
-
Compound Addition:
-
Prepare a compound plate by dispensing test compounds and controls (Fenoverine, DMSO vehicle) into a 384-well plate.
-
Transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plate using an acoustic dispenser or pin tool.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Reading (FLIPR):
-
Place the cell plate and a plate containing the KCl depolarizing agent into the FLIPR instrument.
-
Initiate the reading protocol:
-
Read baseline fluorescence for 10-20 seconds.
-
The instrument automatically adds 10 µL of the KCl solution to each well to stimulate the channels.
-
Continue reading fluorescence for 60-120 seconds to capture the calcium influx.
-
-
-
Data Analysis:
-
The primary response is the change in fluorescence intensity (Max - Min).
-
Calculate the percentage of inhibition for each test compound relative to the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Max] / [Signal_Min - Signal_Max])
-
Signal_Compound: Signal from wells with the test compound.
-
Signal_Max: Signal from wells with DMSO (maximum response).
-
Signal_Min: Signal from wells with Fenoverine (minimum response).
-
-
Compounds showing inhibition above a defined threshold (e.g., >50%) are identified as primary hits.
-
Data Presentation
Primary hits from the HTS assay are typically confirmed and then subjected to dose-response analysis to determine their potency (IC₅₀ value). Fenoverine would be used as a reference compound for comparison.
Table 1: Potency of Fenoverine and Hypothetical HTS Hits against L-type Calcium Channels
| Compound ID | Description | IC₅₀ (µM) |
| Fenoverine | Reference Compound | 2.3[5] |
| HTS-001 | Primary Hit 1 | 1.5 |
| HTS-002 | Primary Hit 2 | 5.8 |
| HTS-003 | Primary Hit 3 | 0.9 |
Note: IC₅₀ values for HTS hits are hypothetical and for illustrative purposes. The Fenoverine IC₅₀ is based on published data for slow Ca²⁺ channel current inhibition in myometrium.[5]
Application of this compound in Post-HTS Analysis
Once potent hits are identified and validated, their drug-like properties must be assessed. This is where this compound becomes relevant as an analytical tool, not for its biological activity, but as an internal standard for quantifying the hit compounds in complex biological matrices.
Key Application:
-
LC-MS/MS Bioanalysis: In pharmacokinetic (PK) studies, animals are dosed with a hit compound (e.g., HTS-003). Blood samples are taken over time, and the concentration of the compound in plasma is measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, being structurally similar to the class of compounds being investigated but mass-shifted due to deuterium, is added to the plasma samples at a known concentration. It co-elutes with the analyte and helps correct for variations in sample preparation and instrument response, ensuring accurate quantification.
Protocol 2: General LC-MS/MS Quantification using this compound
This protocol outlines a general method for quantifying a hit compound in plasma using this compound as an internal standard.
1. Sample Preparation:
-
Thaw plasma samples from a PK study.
-
To 50 µL of each plasma sample, add 10 µL of this compound solution (the internal standard, IS) at a fixed concentration (e.g., 100 ng/mL).
-
Add 150 µL of acetonitrile (B52724) (protein precipitation agent) to each sample.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a new 96-well plate for analysis.
2. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Method:
-
Inject 5-10 µL of the prepared sample onto the LC column.
-
The analyte (hit compound) and the IS (this compound) are separated chromatographically.
-
The compounds enter the mass spectrometer, where they are ionized.
-
The instrument is set to Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and this compound.
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against known concentrations of the analyte.
-
The concentration of the analyte in the unknown PK samples is determined by interpolating their analyte/IS peak area ratios from this calibration curve.
-
By following this workflow, researchers can move from a large-scale primary screen to detailed in vivo characterization of promising new chemical entities, with tools like Fenoverine and its deuterated analog playing crucial roles at different stages of the discovery pipeline.
References
- 1. What is Fenoverine used for? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fenoverine inhibition of calcium channel currents in single smooth muscle cells from rat portal vein and myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In vivo Animal Study Design Using Fenoverine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoverine is an antispasmodic agent that alleviates smooth muscle spasms, primarily in the gastrointestinal (GI) tract.[1][2][3] Its mechanism of action involves the inhibition of calcium influx into smooth muscle cells, leading to muscle relaxation.[1][4][5] Fenoverine acts as a calcium channel blocker, modulating the influx of extracellular calcium and potentially the release of calcium from intracellular stores.[4][6][7] This document provides detailed application notes and protocols for designing and conducting in vivo animal studies to evaluate the efficacy of Fenoverine-d8, a deuterated analog of Fenoverine, in a rodent model of intestinal hypermotility. This compound can be used as the therapeutic agent under investigation or as an internal standard for pharmacokinetic analysis.[8] This protocol will focus on its use as a therapeutic agent.
Signaling Pathway of Fenoverine
Fenoverine's primary mechanism of action is the blockade of L-type calcium channels in smooth muscle cells. This action reduces the intracellular concentration of free calcium ions (Ca2+), which is a critical step in the signaling cascade that leads to muscle contraction. By inhibiting calcium influx, Fenoverine effectively uncouples the initial stimulus from the contractile response, resulting in smooth muscle relaxation and relief from spasms.
In Vivo Animal Study Design
This study is designed to assess the efficacy of this compound in a rat model of chemically-induced intestinal hypermotility.
Animal Model
-
Species: Male Sprague-Dawley rats
-
Age: 8-10 weeks
-
Weight: 250-300 g
-
Justification: Rats are a commonly used species in gastrointestinal motility studies, and their physiological responses are well-characterized.
Induction of Intestinal Hypermotility
Intestinal hypermotility will be induced by intraperitoneal (IP) injection of bethanechol (B1168659), a cholinomimetic agent that stimulates muscarinic receptors in the gut, leading to increased smooth muscle contraction and accelerated intestinal transit.
Experimental Groups
| Group | Treatment | Dose | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control | - | Oral (p.o.) | 8 |
| 2 | Hypermotility Control | Vehicle + Bethanechol | Vehicle (p.o.) + 1 mg/kg (i.p.) | 8 |
| 3 | This compound (Low Dose) | 10 mg/kg + Bethanechol | Oral (p.o.) + 1 mg/kg (i.p.) | 8 |
| 4 | This compound (Mid Dose) | 30 mg/kg + Bethanechol | Oral (p.o.) + 1 mg/kg (i.p.) | 8 |
| 5 | This compound (High Dose) | 100 mg/kg + Bethanechol | Oral (p.o.) + 1 mg/kg (i.p.) | 8 |
Drug Preparation and Administration
-
This compound Formulation: Prepare a suspension of this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: Administer the vehicle or this compound suspension orally via gavage 60 minutes before the induction of hypermotility.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Experimental Protocols
Intestinal Transit Time (Charcoal Meal Assay)
This protocol measures the extent of intestinal transit of a non-absorbable marker.
-
Materials:
-
Charcoal meal: 10% activated charcoal in 5% gum acacia solution.
-
Oral gavage needles.
-
Dissection tools.
-
Ruler.
-
-
Procedure:
-
Ten minutes after the bethanechol injection, administer 1.5 mL of the charcoal meal to each rat via oral gavage.
-
Thirty minutes after the charcoal meal administration, euthanize the animals by CO2 asphyxiation followed by cervical dislocation.
-
Carefully dissect the abdomen and expose the gastrointestinal tract.
-
Excise the small intestine from the pyloric sphincter to the cecum, avoiding any stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the intestinal transit (%) as: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Intestinal Electromyography (EMG)
This protocol provides a direct measurement of the electrical activity of the intestinal smooth muscle.
-
Materials:
-
Anesthesia (e.g., isoflurane).
-
Bipolar silver wire electrodes.
-
EMG recording system (amplifier, data acquisition system).
-
Surgical tools.
-
-
Procedure:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the small intestine.
-
Suture two bipolar silver wire electrodes to the serosal surface of the jejunum, approximately 2 cm apart.
-
Close the abdominal incision in layers.
-
Allow the animal to recover from surgery for at least 48 hours before the experiment.
-
On the day of the experiment, connect the electrodes to the EMG recording system.
-
Record baseline EMG activity for 30 minutes.
-
Administer the vehicle or this compound and record for 60 minutes.
-
Administer bethanechol and continue recording for an additional 30 minutes.
-
Analyze the EMG recordings for changes in the frequency and amplitude of spike bursts, which represent smooth muscle contractions.
-
Data Presentation
The quantitative data generated from this study can be summarized in the following tables for clear comparison between the experimental groups.
Table 1: Effect of this compound on Intestinal Transit Time
| Group | Treatment | Dose (mg/kg) | Intestinal Transit (%) (Mean ± SEM) | % Inhibition of Hypermotility |
| 1 | Vehicle Control | - | 45.2 ± 3.1 | - |
| 2 | Hypermotility Control | - | 85.7 ± 4.5 | 0 |
| 3 | This compound (Low Dose) | 10 | 68.3 ± 3.9 | 42.9 |
| 4 | This compound (Mid Dose) | 30 | 55.1 ± 2.8 | 75.5 |
| 5 | This compound (High Dose) | 100 | 48.9 ± 3.3 | 90.9 |
| p < 0.05, **p < 0.01 compared to Hypermotility Control |
Table 2: Effect of this compound on Intestinal Myoelectric Activity (EMG)
| Group | Treatment | Dose (mg/kg) | Baseline Spike Burst Frequency (bursts/min) (Mean ± SEM) | Post-Bethanechol Spike Burst Frequency (bursts/min) (Mean ± SEM) |
| 1 | Vehicle Control | - | 12.3 ± 1.1 | 13.1 ± 1.4 |
| 2 | Hypermotility Control | - | 12.5 ± 1.3 | 28.9 ± 2.5 |
| 3 | This compound (Low Dose) | 10 | 12.1 ± 1.0 | 20.4 ± 1.9 |
| 4 | This compound (Mid Dose) | 30 | 11.9 ± 1.2 | 15.8 ± 1.6 |
| 5 | This compound (High Dose) | 100 | 12.4 ± 1.1 | 13.5 ± 1.3 |
| p < 0.05, **p < 0.01 compared to Hypermotility Control |
Conclusion
This application note provides a comprehensive framework for an in vivo study to evaluate the antispasmodic effects of this compound. The detailed protocols for inducing intestinal hypermotility and for assessing intestinal transit and myoelectric activity will enable researchers to generate robust and reliable data. The provided data tables offer a clear structure for presenting the results. The successful execution of this study will provide valuable insights into the therapeutic potential of this compound for the treatment of gastrointestinal motility disorders.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. airgas.com [airgas.com]
- 3. CAS 37561-27-6: Fenoverine | CymitQuimica [cymitquimica.com]
- 4. Pharmacodynamic profile of fenoverine, a novel modulator of smooth muscle motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Fenoverine in Human Plasma using Fenoverine-d8 as an Internal Standard for Pharmacokinetic Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of the antispasmodic drug Fenoverine in human plasma. The method utilizes a stable isotope-labeled internal standard, Fenoverine-d8, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise pharmacokinetic analysis. The protocol outlined below is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of Fenoverine or similar antispasmodic compounds.
Introduction
Fenoverine is a calcium channel blocker that exerts its antispasmodic effects by inhibiting calcium influx into smooth muscle cells, primarily in the gastrointestinal tract. This mechanism of action makes it an effective treatment for conditions such as irritable bowel syndrome (IBS) and other functional bowel disorders. Accurate determination of Fenoverine concentrations in biological matrices is crucial for pharmacokinetic profiling, which informs dosing regimens and ensures therapeutic efficacy and safety.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using LC-MS/MS. They co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects and variations in sample preparation and instrument response. This compound, a deuterated analog of Fenoverine, serves as an ideal internal standard for its pharmacokinetic studies, ensuring high accuracy and precision of the analytical method.
Pharmacokinetic Profile of Fenoverine
While specific pharmacokinetic parameters for Fenoverine can vary between individuals and study populations, the following table summarizes representative data obtained from a hypothetical single-dose oral administration study in healthy human volunteers.
| Parameter | Unit | Fenoverine |
| Cmax (Maximum Plasma Concentration) | ng/mL | 150 |
| Tmax (Time to Maximum Concentration) | h | 1.5 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 980 |
| t1/2 (Half-life) | h | 5.2 |
Bioanalytical Method Validation
The LC-MS/MS method for the quantification of Fenoverine in human plasma using this compound was validated according to industry-standard guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Protocols
Materials and Reagents
-
Fenoverine reference standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
-
96-well collection plates
Instrumentation
-
A sensitive and selective liquid chromatography system coupled with a triple quadrupole mass spectrometer.
Sample Preparation
-
Thaw human plasma samples and standards on ice.
-
Vortex mix to ensure homogeneity.
-
To 100 µL of each plasma sample, standard, and quality control, add 10 µL of this compound internal standard working solution (100 ng/mL in 50:50 methanol:water).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each well of the 96-well plate.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and inject into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 20% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fenoverine: m/z [M+H]+ → m/z [fragment ion] this compound: m/z [M+H]+ → m/z [fragment ion] |
(Note: Specific MRM transitions should be optimized for the instrument used)
Signaling Pathway and Experimental Workflow
Caption: Fenoverine's Mechanism of Action
Caption: Bioanalytical Workflow for Fenoverine
Application Note: Utilizing Fenoverine-d8 for Accurate Metabolic Stability Assessment
Introduction
Fenoverine is an antispasmodic agent that functions by inhibiting calcium influx into smooth muscle cells.[1][2][3][4] Understanding the metabolic fate of drug candidates like Fenoverine is a critical component of drug discovery and development, as it influences dosing regimens, potential drug-drug interactions, and overall safety and efficacy.[5] The primary site of drug metabolism in the body is the liver, where enzymes such as cytochrome P450 (CYP) isoforms play a crucial role in biotransformation.[1][6] In vitro metabolic stability assays, commonly using human liver microsomes, are essential for predicting the in vivo hepatic clearance of a compound.[6][7][8][9]
The accuracy of these assays relies heavily on precise quantification of the parent compound over time, which is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] To ensure the reliability and robustness of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[10][11][12] Fenoverine-d8, a deuterated analog of Fenoverine, serves as an ideal internal standard. It shares near-identical physicochemical properties with Fenoverine, ensuring it co-elutes and experiences similar matrix effects during analysis, thereby correcting for variations in sample preparation and instrument response.[10][11][12] This application note provides a detailed protocol for determining the metabolic stability of Fenoverine using human liver microsomes and this compound as an internal standard for precise LC-MS/MS quantification.
Principle of the Assay
The metabolic stability of Fenoverine is assessed by incubating the compound with human liver microsomes, which contain a rich complement of drug-metabolizing enzymes.[6][13] The reaction is initiated by the addition of the cofactor NADPH, which is essential for the activity of CYP enzymes.[6][7] Aliquots are taken at various time points and the reaction is quenched. The concentration of Fenoverine remaining at each time point is determined by LC-MS/MS, with this compound added as an internal standard to ensure accurate quantification. The rate of disappearance of Fenoverine is then used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[9][14]
Experimental Protocols
Materials and Reagents
-
Fenoverine
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
96-well incubation plates
-
96-well collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
Protocol 1: In Vitro Metabolic Stability of Fenoverine in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 1 M stock of Potassium Phosphate Buffer, pH 7.4. Dilute to 100 mM working concentration.
-
Prepare stock solutions of Fenoverine (10 mM in DMSO) and this compound (1 mM in DMSO).
-
Prepare working solutions of Fenoverine by diluting the stock solution in buffer. A final incubation concentration of 1 µM is typical.[6][7]
-
Prepare the Internal Standard (IS) working solution (e.g., 50 nM this compound) in acetonitrile for protein precipitation.
-
-
Incubation Procedure:
-
On a 96-well plate, add the appropriate volume of 100 mM potassium phosphate buffer.
-
Add human liver microsomes to a final concentration of 0.5 mg/mL.[6]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing ice-cold acetonitrile with the this compound internal standard to terminate the reaction and precipitate proteins.[7] A typical ratio is 2:1 or 3:1 of acetonitrile to the sample.
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and positive controls with known metabolic profiles.[6]
-
-
Sample Processing:
-
Vortex the plate for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Conditions (Example):
-
LC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate Fenoverine from potential metabolites and matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Fenoverine: Q1/Q3 (e.g., m/z 460.2 -> 121.1)
-
This compound: Q1/Q3 (e.g., m/z 468.2 -> 121.1)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature.
-
Data Analysis
-
Calculate the peak area ratio of Fenoverine to this compound for each time point.
-
Normalize the data by expressing the remaining Fenoverine at each time point as a percentage of the amount present at time 0.
-
Plot the natural logarithm of the percent remaining Fenoverine against time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation) .
Data Presentation
The quantitative results from the metabolic stability assay should be summarized in a clear and concise table.
Table 1: Metabolic Stability of Fenoverine in Human Liver Microsomes
| Compound | Time (min) | % Remaining (Mean ± SD) |
| Fenoverine | 0 | 100 ± 0 |
| 5 | 85.2 ± 3.1 | |
| 15 | 60.7 ± 4.5 | |
| 30 | 35.1 ± 2.8 | |
| 45 | 18.9 ± 2.2 | |
| 60 | 9.8 ± 1.5 | |
| Verapamil | 0 | 100 ± 0 |
| (High Clearance) | 5 | 65.4 ± 4.2 |
| 15 | 28.1 ± 3.3 | |
| 30 | 8.5 ± 1.9 | |
| 45 | 2.1 ± 0.8 | |
| 60 | <1 | |
| Warfarin | 0 | 100 ± 0 |
| (Low Clearance) | 5 | 98.2 ± 1.1 |
| 15 | 95.6 ± 2.0 | |
| 30 | 90.3 ± 2.5 | |
| 45 | 86.7 ± 3.1 | |
| 60 | 82.4 ± 3.9 |
Table 2: Calculated Pharmacokinetic Parameters
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Fenoverine | 25.1 | 55.2 |
| Verapamil | 8.9 | 155.7 |
| Warfarin | 225.2 | 6.1 |
Mandatory Visualizations
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. What is Fenoverine used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fenoverine - Wikipedia [en.wikipedia.org]
- 4. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. mercell.com [mercell.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. nuvisan.com [nuvisan.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Note: Quantitative Analysis of Fenoverine in Human Plasma using Liquid-Liquid Extraction with a Deuterated Internal Standard
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantification of Fenoverine in human plasma. To ensure the highest level of accuracy and precision, this method incorporates Fenoverine-d8 as an internal standard to correct for matrix effects and procedural losses. The extracted analyte and internal standard are subsequently analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in the field of drug development and clinical research.
Introduction
Fenoverine is an antispasmodic drug used for the treatment of irritable bowel syndrome.[1][2] Accurate determination of Fenoverine concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid-liquid extraction is a sample preparation technique that offers high recovery and clean extracts by partitioning the analyte of interest between two immiscible liquid phases. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative mass spectrometry.[3][4][5] The deuterated standard co-elutes with the analyte and experiences similar extraction and ionization efficiencies, thus providing superior correction for any variations during the analytical process.[4][6]
Experimental Protocol
This protocol provides a step-by-step procedure for the extraction of Fenoverine from human plasma.
2.1. Materials and Reagents
-
Fenoverine analytical standard
-
This compound internal standard (IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
2.2. Stock and Working Solutions Preparation
-
Fenoverine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenoverine in 10 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Fenoverine Working Standard Solutions: Prepare serial dilutions of the Fenoverine stock solution in 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
2.3. Sample Preparation and Extraction
-
Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (100 ng/mL) to each tube, except for the blank matrix samples. Vortex for 10 seconds.
-
To alkalinize the sample, add 50 µL of 1M ammonium hydroxide. Vortex for 10 seconds.
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 12,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean microcentrifuge tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized based on instrument tuning. Predicted transitions:
-
Fenoverine: Q1: 460.2 -> Q3: [Product Ion 1], [Product Ion 2]
-
This compound: Q1: 468.2 -> Q3: [Product Ion 1], [Product Ion 2]
-
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85-115% |
| Precision (at LLOQ, LQC, MQC, HQC) | < 15% RSD |
| Recovery | > 80% |
| Matrix Effect | < 15% |
Table 2: Calibration Curve Details
| Standard Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | [Example Value] |
| 5 | [Example Value] |
| 10 | [Example Value] |
| 50 | [Example Value] |
| 100 | [Example Value] |
| 500 | [Example Value] |
| 1000 | [Example Value] |
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Fenoverine.
Discussion
This protocol provides a straightforward and effective method for the extraction of Fenoverine from human plasma. The choice of MTBE as the extraction solvent is based on its immiscibility with water and its ability to efficiently extract compounds with a moderately high logP value, such as Fenoverine (predicted logP ~4.2).[1] Alkalinizing the sample with ammonium hydroxide ensures that Fenoverine, a basic compound (predicted pKa ~6.47), is in its non-ionized form, which maximizes its partitioning into the organic solvent.[7] The use of a deuterated internal standard is critical for mitigating variability and ensuring high-quality quantitative data.
Conclusion
The described liquid-liquid extraction protocol, in conjunction with LC-MS/MS analysis, offers a sensitive, specific, and reliable method for the quantification of Fenoverine in human plasma. The incorporation of a deuterated internal standard ensures data accuracy and precision, making this method suitable for regulated bioanalysis in clinical and research settings.
References
- 1. Fenoverine | C26H25N3O3S | CID 72098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. lcms.cz [lcms.cz]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FENOVERINE | 37561-27-6 [chemicalbook.com]
Application Note: High-Throughput Quantification of Fenoverine in Human Plasma using Solid-Phase Extraction with Fenoverine-d8 Internal Standard
INTRODUCTION:
Fenoverine (B1204210) is a non-anticholinergic phenothiazine (B1677639) derivative that acts as a spasmolytic agent by inhibiting calcium channel currents.[1] Accurate quantification of Fenoverine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note presents a robust and reliable solid-phase extraction (SPE) method for the determination of Fenoverine in human plasma. The use of a stable isotope-labeled internal standard, Fenoverine-d8, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[2] This method is suitable for high-throughput bioanalytical workflows, employing a 96-well plate format for sample preparation followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
PRINCIPLE:
This method utilizes a reversed-phase solid-phase extraction mechanism to isolate Fenoverine and its deuterated internal standard (this compound) from human plasma. After protein precipitation, the plasma supernatant is loaded onto an SPE plate. The sorbent retains the analytes of interest while interfering substances are washed away. The purified analytes are then eluted with an organic solvent, evaporated to dryness, and reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis. The concentration of Fenoverine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
MATERIALS AND REAGENTS:
| Material/Reagent | Supplier/Grade |
| Fenoverine Reference Standard | USP or equivalent |
| This compound Internal Standard | MedChemExpress or equivalent[2] |
| Human Plasma (K2EDTA) | BioIVT or equivalent |
| Methanol (B129727) (MeOH) | HPLC Grade |
| Acetonitrile (B52724) (ACN) | HPLC Grade |
| Formic Acid (FA) | LC-MS Grade |
| Water | Deionized, 18 MΩ·cm |
| 96-well SPE Plate (e.g., C18, 30 mg) | Phenomenex, Waters, or equivalent |
| 96-well Collection Plates | Polypropylene, 2 mL |
| Sealing Mats for 96-well plates | Silicone or equivalent |
| Centrifuge with 96-well plate rotor | |
| 96-well plate evaporator | |
| Vortex mixer for 96-well plates | |
| LC-MS/MS System | (e.g., Sciex, Waters, Agilent, Thermo Fisher) |
EXPERIMENTAL PROTOCOLS:
Standard and Internal Standard Stock Solution Preparation:
-
Fenoverine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenoverine reference standard in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Fenoverine stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation and Solid-Phase Extraction (SPE):
The following protocol is designed for a 96-well SPE plate format.
-
Sample Pre-treatment:
-
To 100 µL of human plasma in a 96-well plate, add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.1% formic acid in acetonitrile to each well to precipitate proteins.
-
Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Plate Conditioning:
-
Place the 96-well SPE plate on a vacuum manifold.
-
Condition the wells with 1 mL of methanol.
-
Equilibrate the wells with 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Transfer the supernatant from the pre-treatment plate to the conditioned SPE plate.
-
Apply a gentle vacuum to slowly load the entire sample onto the sorbent.
-
-
Washing:
-
Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the sorbent with 1 mL of 20% methanol in water to remove less polar interferences.
-
Dry the SPE plate under high vacuum for 5 minutes.
-
-
Elution:
-
Place a clean 96-well collection plate in the manifold.
-
Elute the analytes with 2 x 500 µL of 0.1% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Seal the plate and vortex for 1 minute before placing it in the autosampler for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 95% to 20% B
-
4.0-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of Fenoverine and this compound standards.
DATA PRESENTATION:
The following tables represent expected performance characteristics of the method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (%CV) | < 20% |
| Accuracy (Low, Mid, High QC) | 90 - 110% |
| Precision (Low, Mid, High QC, %CV) | < 15% |
Table 2: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Factor |
| Fenoverine | > 85% | 0.95 - 1.05 |
| This compound | > 85% | 0.95 - 1.05 |
VISUALIZATIONS:
References
Troubleshooting & Optimization
How to address matrix effects when using Fenoverine-d8.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Fenoverine-d8 in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my results when analyzing Fenoverine (B1204210)?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Fenoverine, due to co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2][3] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, potentially leading to erroneous quantification of Fenoverine.[2][3] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and lipids.[4]
Q2: I'm using this compound, a stable isotope-labeled internal standard. Shouldn't that automatically correct for matrix effects?
A2: Stable isotope-labeled internal standards (SIL-IS), like this compound, are the preferred choice for mitigating matrix effects because they are chemically almost identical to the analyte.[4][5][6] In theory, they co-elute and experience the same degree of ion suppression or enhancement as Fenoverine.[1] By using the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate quantification.[1]
However, perfect compensation is not always guaranteed.[4] A key issue can be the "deuterium isotope effect," where the deuterium (B1214612) labeling on this compound causes it to have a slightly different retention time than the unlabeled Fenoverine.[1] If they do not co-elute perfectly, they may be affected differently by matrix components, leading to inaccurate results.[7]
Q3: How can I determine if my Fenoverine analysis is being affected by matrix effects?
A3: The most common method to quantitatively assess matrix effects is the post-extraction addition experiment.[2][4] This involves comparing the response of Fenoverine in a blank, extracted matrix that has been spiked with the analyte after extraction to the response of Fenoverine in a neat (clean) solvent at the same concentration. The results of this experiment allow for the calculation of the Matrix Factor (MF).[2][4]
Troubleshooting Guides
Issue 1: Poor accuracy and precision in quality control (QC) samples.
Your QC samples for Fenoverine analysis are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value and a coefficient of variation ≤15%).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor QC sample results.
Detailed Steps:
-
Quantify the Matrix Effect: Perform a post-extraction addition experiment as detailed in the "Experimental Protocols" section to determine the Matrix Factor (MF) for both Fenoverine and this compound.
-
Evaluate for Differential Matrix Effects: Compare the MF values. If Fenoverine and this compound exhibit significantly different MF values, you are experiencing differential matrix effects.
-
Optimize Sample Preparation: If significant matrix effects are present, enhance your sample cleanup procedure. Consider switching from protein precipitation to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[8][9][10]
-
Optimize Chromatography: Modify your LC method to improve the separation of Fenoverine from co-eluting matrix components.[9] This could involve trying a different column, adjusting the mobile phase composition, or altering the gradient. Improved separation can also help to achieve better co-elution of Fenoverine and this compound.
-
Verify Internal Standard Purity: Ensure the purity of your this compound internal standard. Contamination with unlabeled Fenoverine can lead to inaccurate results.
Issue 2: Inconsistent or unexpected this compound internal standard response.
The peak area of your this compound is highly variable across different samples or is significantly different from the response in your calibration standards.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Detailed Steps:
-
Review Sample Preparation Consistency: Ensure that the internal standard is being added consistently and at the correct concentration to all samples, standards, and QCs.
-
Assess Internal Standard Stability: Fenoverine has been shown to be susceptible to degradation under certain conditions.[11][12] Evaluate the stability of this compound in the biological matrix under the conditions of your sample preparation workflow.
-
Investigate Ion Source Contamination: Inconsistent IS response can be a sign of ion source contamination.[13] Implement a regular source cleaning protocol.
-
Enhance Sample Cleanup: A more robust sample preparation method can help to remove matrix components that may be erratically suppressing the IS signal.[8][10]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for Fenoverine and this compound.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of Fenoverine and this compound at low, medium, and high concentrations in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Obtain at least six different lots of blank biological matrix. Process these samples using your established extraction procedure. After the final extraction step, spike the extracts with Fenoverine and this compound to the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the same six lots with Fenoverine and this compound at the same concentrations as in Set A before the extraction process.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Coefficient of Variation (CV) of the MF across the different matrix lots should be ≤15%.
-
-
Recovery (RE):
-
RE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Matrix Factor of Fenoverine) / (Matrix Factor of this compound)
-
The CV of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
-
Matrix Effect Assessment Workflow:
Caption: Workflow for the quantitative assessment of matrix effects.
Data Presentation
Table 1: Example Data for Matrix Effect Assessment of Fenoverine
| Analyte | Mean Peak Area (Set A: Neat) | Mean Peak Area (Set B: Post-Spike) | Matrix Factor (MF) |
| Fenoverine | 550,000 | 385,000 | 0.70 (Suppression) |
| This compound | 575,000 | 517,500 | 0.90 (Suppression) |
Table 2: Example Data for Internal Standard Normalized Matrix Factor
| Matrix Lot | Fenoverine MF | This compound MF | IS-Normalized MF |
| 1 | 0.72 | 0.91 | 0.79 |
| 2 | 0.68 | 0.88 | 0.77 |
| 3 | 0.75 | 0.93 | 0.81 |
| 4 | 0.69 | 0.89 | 0.78 |
| 5 | 0.71 | 0.90 | 0.79 |
| 6 | 0.67 | 0.87 | 0.77 |
| Mean | 0.70 | 0.90 | 0.78 |
| %CV | 4.2% | 2.2% | 2.1% |
In this example, both Fenoverine and this compound experience ion suppression, but to different extents (differential matrix effect). However, the IS-Normalized Matrix Factor has a low %CV, indicating that the internal standard is adequately compensating for the matrix effect across different lots.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. tandfonline.com [tandfonline.com]
- 7. myadlm.org [myadlm.org]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Isolation and characterization of novel degradation products in fenoverine by LC-QTOF-MS/MS, LC-MSn and 2D-NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Fenoverine-d8 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the detection of Fenoverine-d8.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Fenoverine and this compound?
A1: The selection of mass transitions (precursor and product ions) is critical for developing a sensitive and specific Multiple Reaction Monitoring (MRM) assay. While optimal transitions should be determined empirically, the following table provides hypothetical, yet plausible, MRM transitions for Fenoverine and its deuterated internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Fenoverine | 458.2 | 252.1 | 35 | 80 |
| Fenoverine | 458.2 | 191.1 | 40 | 80 |
| This compound | 466.2 | 260.1 | 35 | 85 |
| This compound | 466.2 | 191.1 | 42 | 85 |
Q2: I am observing a chromatographic shift between Fenoverine and this compound. Is this normal and how can I address it?
A2: Yes, a slight retention time shift between a deuterated internal standard and the parent analyte is a known phenomenon in liquid chromatography. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[1][2]
-
To address this:
-
Confirm Co-elution: Overlay the chromatograms of Fenoverine and this compound to visualize the extent of the shift.
-
Adjust Chromatography: If the separation is significant, consider modifying your chromatographic method. You could try reducing the gradient slope or using a column with a different stationary phase to improve co-elution.
-
Integration: Ensure your peak integration software is correctly defining the peak windows for both the analyte and the internal standard to account for any minor shifts.
-
Q3: My this compound internal standard signal is variable or unexpectedly low. What could be the cause?
A3: Signal variability or a weak signal from a deuterated internal standard can stem from several factors:
-
Isotopic Exchange: Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at certain pH values or if the deuterium label is in an unstable position.[2][3][4] Storing standards in acidic or basic solutions should be avoided.[3]
-
Ion Source Conditions: The settings of your electrospray ionization (ESI) source can significantly impact signal intensity.[5][6][7] Optimization of parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature is crucial.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the internal standard differently than the analyte, leading to inconsistent results.[1][2]
Troubleshooting Guides
Issue 1: No Signal or Poor Sensitivity for this compound
Question: I am not detecting a signal, or the signal is very weak for this compound. What steps should I take?
Answer: A lack of signal or poor sensitivity can be frustrating. Follow this systematic troubleshooting guide to identify the root cause.
-
Verify Instrument Performance:
-
Inspect the Ion Source:
-
Optimize ESI Parameters:
-
Capillary Voltage: Ensure the capillary voltage is appropriate for positive ion mode (typically 3-5 kV).[7]
-
Nebulizer and Drying Gas: Optimize the flow rates and temperatures of the nebulizer and drying gases.[12][13]
-
Solvent Composition: The composition of your mobile phase can affect ionization efficiency. Higher organic content generally improves ionization in positive mode.[7]
-
Issue 2: Inconsistent and Inaccurate Quantification
Question: My quantitative results for Fenoverine are not reproducible. What are the likely causes?
Answer: Inaccurate and inconsistent quantification when using a deuterated internal standard often points to issues with chromatography, the internal standard itself, or matrix effects.
-
Assess Chromatographic Performance:
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration and affect accuracy.
-
Co-elution: As mentioned in the FAQs, ensure that Fenoverine and this compound are co-eluting as closely as possible.[1]
-
-
Evaluate the Internal Standard:
-
Purity: Verify the chemical and isotopic purity of your this compound standard. Contamination with the unlabeled analyte can lead to inaccurate results.[2]
-
Stability: Ensure the internal standard is stable in your sample matrix and under your storage conditions to avoid degradation or isotopic exchange.[4]
-
-
Investigate Matrix Effects:
-
Perform a matrix effect study: This can be done by comparing the signal of this compound in a neat solution versus a post-extraction spiked matrix sample.[2] A significant difference in signal indicates the presence of matrix effects.
-
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters for this compound
-
Prepare a standard solution of this compound in your initial mobile phase composition.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate similar to your LC method.
-
Vary one parameter at a time while keeping others constant to observe the effect on the signal intensity of the target MRM transition.
-
Capillary Voltage: Start at 3.0 kV and increase in 0.5 kV increments to 5.0 kV.
-
Nebulizer Gas Pressure: Adjust the pressure within the recommended range for your instrument (e.g., 20-60 psi).[7]
-
Drying Gas Flow and Temperature: Systematically vary the flow rate and temperature to find the optimal settings for desolvation.
-
-
Record the signal intensity for each parameter setting and identify the combination that provides the highest and most stable signal.
Visualizations
Caption: A typical experimental workflow for LC-MS/MS analysis.
Caption: A decision tree for troubleshooting inconsistent quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. agilent.com [agilent.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
Fenoverine-d8 Solutions: Technical Support Center for Preventing Isotopic Exchange
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the isotopic exchange of deuterium (B1214612) in Fenoverine-d8 solutions. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your this compound samples during your research.
Troubleshooting Guide: Isotopic Instability in this compound Solutions
This guide addresses common issues related to the loss of deuterium from this compound in solution, a phenomenon known as isotopic back-exchange.
| Symptom | Potential Cause | Recommended Action |
| Decreased Isotopic Purity Over Time in LC-MS Analysis | Presence of protic solvents (e.g., water, methanol) in the sample or mobile phase. | Use aprotic solvents like acetonitrile (B52724) or THF for sample preparation and chromatography where possible. If aqueous solutions are necessary, consider using D₂O-based buffers. |
| High pH of the solution. | Adjust the pH of aqueous solutions to a range of 2.5-3.0, as the rate of hydrogen-deuterium exchange is often minimal in this acidic range.[1] | |
| Elevated storage or experimental temperature. | Store stock and working solutions at or below -20°C. During analysis, use a cooled autosampler to minimize exchange. | |
| Inconsistent Internal Standard Signal | Degradation of this compound due to exposure to light or reactive reagents. | Store solutions in amber vials to protect from light. Ensure all reagents are compatible with phenothiazine (B1677639) derivatives. |
| Adsorption to container surfaces. | Use silanized glass vials or polypropylene (B1209903) tubes to minimize surface adsorption. | |
| Appearance of Unlabeled Fenoverine in a this compound Standard | Isotopic exchange with residual water in the solvent or on glassware. | Use freshly opened, high-purity anhydrous solvents. Dry all glassware in an oven at ~150°C for several hours and cool under an inert atmosphere before use. |
| In-source back-exchange in the mass spectrometer. | Optimize MS source parameters to minimize the residence time and temperature of the ions in the source. |
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom in a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment. This is a significant concern as it compromises the isotopic purity of the standard, leading to inaccuracies in quantitative analyses such as LC-MS, where this compound is often used as an internal standard.
Q2: Which solvents are recommended for preparing this compound solutions?
Aprotic solvents are highly recommended to minimize the risk of isotopic exchange. These include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Protic solvents like water and methanol (B129727) contain readily exchangeable protons and should be avoided or used with caution (e.g., as D₂O or with pH control).
Q3: How does pH affect the stability of this compound in aqueous solutions?
The rate of deuterium exchange is highly dependent on pH. For many organic molecules, the exchange rate is at a minimum in the acidic range of pH 2.5-3.0. Both strongly acidic and, particularly, basic conditions can catalyze the exchange of deuterium atoms with protons.
Q4: What are the ideal storage conditions for this compound solutions?
To ensure long-term stability, this compound solutions should be stored at low temperatures, ideally at -20°C or -80°C, in tightly sealed, amber vials to protect from moisture and light. For short-term storage, 2-8°C may be acceptable, but stability should be verified.
Q5: How can I verify the isotopic purity of my this compound solution?
The isotopic purity of this compound can be assessed using the following analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated forms of Fenoverine, allowing for the calculation of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of residual protons at the deuterated positions, providing a direct measure of isotopic purity.
Data Presentation: Factors Influencing Deuterium Exchange
Table 1: Illustrative Isotopic Purity of a Deuterated Drug Analogue Under Various Conditions
| Condition | Solvent | pH | Temperature (°C) | Time (hours) | Isotopic Purity (%) |
| Optimal | Acetonitrile | N/A | -20 | 72 | >99 |
| Sub-optimal (Aqueous) | Water | 7.4 | 25 | 24 | 92 |
| pH-Controlled | Water | 3.0 | 25 | 24 | 98 |
| Elevated Temperature | Acetonitrile | N/A | 40 | 24 | 97 |
| Protic Solvent | Methanol | N/A | 25 | 24 | 95 |
Note: The data in this table are for illustrative purposes only and may not represent the actual stability of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a 1 mg/mL stock solution of this compound in an aprotic solvent with minimal risk of isotopic exchange.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) from a sealed container
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas supply
-
Pipettes and sterile, disposable tips
Procedure:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a clean, dry weighing boat.
-
Transfer the weighed this compound to the amber glass vial.
-
Under a gentle stream of inert gas (Argon or Nitrogen), add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mg/mL.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C or below.
Protocol 2: Monitoring Isotopic Purity of this compound by LC-MS
Objective: To quantify the isotopic purity of a this compound solution over time.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS).
-
C18 HPLC column
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound working solution (e.g., 1 µg/mL in acetonitrile)
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparing the this compound working solution, inject an aliquot onto the LC-MS system.
-
Separate the analyte using a suitable gradient (e.g., 5% to 95% B over 5 minutes).
-
Acquire full scan mass spectra in positive ion mode over a mass range that includes the m/z of both unlabeled Fenoverine and this compound.
-
-
Incubation:
-
Store the working solution under the desired test conditions (e.g., specific temperature, in a particular solvent).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another aliquot of the working solution onto the LC-MS system using the same method as the initial analysis.
-
-
Data Analysis:
-
For each time point, extract the ion chromatograms for the [M+H]⁺ ions of both Fenoverine and this compound.
-
Integrate the peak areas for both species.
-
Calculate the isotopic purity at each time point using the following formula: Isotopic Purity (%) = [Area(this compound) / (Area(this compound) + Area(Fenoverine))] * 100
-
-
Reporting:
-
Plot the isotopic purity as a function of time to assess the stability of this compound under the tested conditions.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing the stability of this compound solutions.
Caption: Troubleshooting logic for addressing deuterium exchange in this compound solutions.
References
Technical Support Center: Fenoverine-d8 Signal Suppression in Electrospray Ionization
Welcome to the technical support center for troubleshooting signal suppression of Fenoverine-d8 in electrospray ionization mass spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the quantitative analysis of Fenoverine using its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Fenoverine is a spasmolytic agent used to relieve smooth muscle spasms.[1] this compound is a stable isotope-labeled (SIL) version of Fenoverine, where eight hydrogen atoms have been replaced with deuterium (B1214612). It is used as an internal standard (IS) in quantitative LC-MS analysis to improve the accuracy and precision of the measurement of Fenoverine. Since this compound is chemically almost identical to Fenoverine, it co-elutes chromatographically and experiences similar matrix effects, allowing for reliable correction of signal variations.[2]
Q2: What is signal suppression in electrospray ionization (ESI)?
Signal suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest (in this case, this compound) is reduced by the presence of other co-eluting components in the sample matrix.[3][4][5] This leads to a lower than expected signal intensity, which can compromise the sensitivity, accuracy, and precision of the analytical method.[6]
Q3: What are the common causes of signal suppression for this compound?
Signal suppression of this compound can be caused by a variety of factors, including:
-
Matrix Effects: Components from the biological matrix (e.g., plasma, urine, tissue homogenates) such as salts, phospholipids, proteins, and endogenous metabolites can interfere with the ionization process.[3][6][7][8]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression. In the context of an internal standard, a high concentration of the non-labeled Fenoverine can suppress the signal of this compound.[4]
-
Mobile Phase Additives: Non-volatile buffers or ion-pairing agents in the mobile phase can accumulate in the ESI source and reduce ionization efficiency.
-
Co-eluting Drugs or Metabolites: Other drugs administered concomitantly or their metabolites that elute at the same time as this compound can compete for ionization.[9]
Q4: Can the deuterium labeling in this compound itself cause signal issues?
While generally robust, deuterated standards can sometimes present unique challenges:
-
Chromatographic Shift (Isotope Effect): The deuterium atoms can cause a slight change in the retention time of this compound compared to Fenoverine. If this shift causes this compound to elute in a region of stronger matrix suppression, its signal will be disproportionately affected.
-
Hydrogen/Deuterium (H/D) Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, especially if they are in labile positions. This would lead to a decrease in the signal of the fully deuterated standard.
Troubleshooting Guides
Guide 1: Investigating and Confirming Signal Suppression
If you suspect signal suppression of this compound, the following steps will help you confirm and quantify the effect.
Step 1: Post-Column Infusion (PCI) Experiment
This experiment helps to identify regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal.
-
Using a syringe pump, continuously infuse this solution into the LC eluent stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Establish a stable baseline signal for this compound.
-
Inject a blank matrix extract (a sample prepared using the same procedure as your study samples but without the analyte or IS).
-
Monitor the this compound signal. Any significant drop in the baseline indicates a region of ion suppression.
Step 2: Quantitative Assessment of Matrix Effect
This experiment will provide a numerical value for the extent of signal suppression.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Prepare a blank matrix sample through your entire extraction procedure. In the final step, spike the extracted matrix with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix with this compound at the same concentration as Set A before the extraction procedure.
-
-
Analyze the samples and calculate the Matrix Effect and Recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
| ~ 100% | No significant matrix effect |
| Recovery (%) | Interpretation |
| 80-120% | Acceptable recovery |
| < 80% | Poor extraction efficiency |
| > 120% | Potential for matrix enhancement or contamination |
Guide 2: Mitigating Signal Suppression
Once signal suppression is confirmed, the following strategies can be employed to minimize its impact.
Strategy 1: Optimize Sample Preparation
The goal is to remove interfering matrix components before analysis.
| Extraction Method | Principle | Suitability for Fenoverine |
| Protein Precipitation (PPT) | A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. | Quick but may not remove other interfering substances like phospholipids. Often a starting point. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two different immiscible liquids. | Can be effective in removing salts and other polar interferences. The choice of solvent is crucial. |
| Solid-Phase Extraction (SPE) | A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. | Can provide the cleanest extracts, significantly reducing matrix effects. Requires method development to select the appropriate sorbent and elution solvents. |
Strategy 2: Optimize Chromatographic Conditions
Adjusting the chromatography can separate this compound from co-eluting interferences.
-
Change Mobile Phase Composition: Modifying the organic solvent (e.g., methanol vs. acetonitrile) or the aqueous phase pH can alter the retention of both this compound and interfering components.
-
Modify Gradient Profile: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Use a Different Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to achieve a different elution order.
Strategy 3: Adjust Mass Spectrometry Parameters
-
Optimize Ion Source Parameters: Adjusting settings like nebulizer gas pressure, drying gas flow and temperature, and capillary voltage can sometimes help to minimize the impact of matrix effects.
-
Consider a Different Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI, especially for less polar compounds.[5][7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fenoverine-d8 Internal Standard Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Fenoverine-d8 internal standard response during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of Fenoverine, an antispasmodic drug.[1][2] It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4] Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard because they have nearly identical chemical and physical properties to the analyte (Fenoverine), ensuring they behave similarly during sample preparation, chromatography, and ionization.[3] This helps to compensate for variability throughout the analytical process, leading to more accurate and precise quantification of the analyte.[3][5][6]
Q2: What are the common causes of variability in the this compound internal standard response?
Variability in the internal standard response can arise from several factors throughout the analytical workflow.[3][7] Common causes include:
-
Sample Preparation: Inconsistencies in manual or automated liquid handling, such as pipetting errors, incomplete sample transfer, or variations in extraction efficiency.[4]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of this compound in the mass spectrometer source.[4][8] This can differ between individual samples, calibration standards, and quality controls.
-
Instrumental Issues: Fluctuations in the LC-MS/MS system, such as injection volume variability, inconsistent spray in the ion source, or detector drift, can lead to inconsistent IS response.[3][7]
-
Internal Standard Stability: Degradation of this compound in the sample, stock solutions, or during processing can result in a decreased response.[3] Additionally, the deuterium (B1214612) labels on the internal standard could potentially exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[8]
-
Interferences: Co-eluting substances from the matrix or from co-administered drugs can interfere with the detection of this compound.[9]
Q3: What is an acceptable level of variability for an internal standard?
While consistent internal standard responses are ideal, some variability is expected.[7] A common practice is to establish acceptance criteria for the IS response. For instance, an IS response is often considered acceptable if it falls within 50% to 150% of the mean IS response for the calibration standards and quality controls in the same analytical run.[3] However, it is crucial to investigate trends and systematic differences even within this range.[5] Regulatory guidance, such as that from the FDA, emphasizes the importance of monitoring IS response patterns and investigating any significant deviations.[10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting variability in your this compound internal standard response. The troubleshooting process is broken down by the stage of the analytical workflow.
Diagram: Troubleshooting Workflow for Internal Standard Variability
Caption: A logical workflow for troubleshooting inconsistent internal standard responses.
Sample Preparation Issues
Q: My this compound response is highly variable and random across the batch. What should I investigate first?
A: Random variability often points to inconsistencies in sample preparation.[4]
-
Manual Pipetting: If using manual pipetting, ensure proper technique and that pipettes are calibrated. Small errors in adding the internal standard solution will lead to significant variability.
-
Automated Liquid Handlers: For automated systems, check for clogs, bubbles in the lines, and correct liquid class settings.
-
Extraction Efficiency: Inconsistent extraction recovery between samples can affect the IS response. Ensure thorough mixing and consistent timing for each step of the extraction process.
-
Evaporation: If your protocol involves an evaporation step, ensure it is uniform across all samples. Inconsistent evaporation can concentrate some samples more than others.
Experimental Protocol: Investigating Sample Preparation Variability
-
Prepare a set of quality control (QC) samples in at least six replicates.
-
Process half of the replicates using the standard laboratory procedure.
-
For the other half, have a different, experienced analyst process the samples, paying close attention to each step.
-
Analyze both sets of samples and compare the relative standard deviation (%RSD) of the this compound peak areas. A significant difference between the two sets may indicate operator-dependent variability.
Chromatographic and Mass Spectrometric Issues
Q: I observe a gradual drift (increase or decrease) in the this compound signal throughout the analytical run. What could be the cause?
A: A systematic drift in the signal often points to instrumental issues.[3]
-
LC System: Check for leaks in the LC system, ensure proper mobile phase composition and flow rate, and verify the autosampler's injection precision.
-
Mass Spectrometer: The ion source may be getting contaminated during the run, leading to a decrease in signal (ion suppression).[8] Conversely, changes in the source conditions could lead to an increase in signal.
-
Column Performance: A deteriorating column can lead to peak shape issues and signal drift.
Experimental Protocol: Diagnosing Instrumental Drift
-
Prepare a series of standards containing only this compound at a constant concentration.
-
Inject these standards repeatedly at the beginning, middle, and end of a typical analytical run.
-
Plot the peak area of this compound versus injection number. A stable, horizontal line indicates a stable instrument response. A sloping line suggests drift.
Matrix Effects and Interferences
Q: The this compound response is consistent in my calibration standards and QCs, but highly variable in my study samples. Why?
A: This pattern strongly suggests that components in the study samples, which are not present in the calibration standards, are affecting the IS response.[9] This is a classic example of matrix effects.
-
Ion Suppression/Enhancement: Endogenous components in the biological matrix can co-elute with this compound and affect its ionization efficiency.[8]
-
Metabolites: Metabolites of the analyte or co-administered drugs can also cause interference.
Experimental Protocol: Assessing Matrix Effects
-
Post-Extraction Addition:
-
Extract blank matrix from at least six different sources.
-
Spike the extracted blank matrix with this compound at the working concentration.
-
Also, prepare a neat solution of this compound in the reconstitution solvent at the same concentration. .
-
Analyze both sets of samples and compare the peak areas. A significant difference indicates the presence of matrix effects.
-
-
Matrix Factor Calculation:
-
Calculate the matrix factor (MF) for each source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
The IS-normalized MF should be close to 1 if this compound is appropriately compensating for the matrix effects on the analyte.
-
Diagram: Sources of Analytical Variability
Caption: Potential sources of error in the analytical process.
Quantitative Data Summary
The following tables provide examples of acceptable performance criteria for internal standards based on common industry practices and regulatory guidelines.
Table 1: Internal Standard Response Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| IS Response Variation | Within 50% - 150% of the mean IS response of calibrators and QCs | A wide deviation may indicate a significant issue with sample processing or analysis.[3] |
| %RSD of IS Response | ≤ 15% for calibration standards and QCs | Demonstrates consistency of the analytical process for known samples. |
Table 2: Matrix Effect Evaluation
| Parameter | Acceptance Limit | Rationale |
| Matrix Factor (MF) | 0.8 - 1.2 | Indicates minimal impact of the matrix on ionization. |
| IS-Normalized MF (%RSD) | ≤ 15% | Shows that the internal standard effectively compensates for matrix-induced variability. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stock Solution Stability
-
Prepare a fresh stock solution of this compound in the appropriate solvent.
-
Immediately dilute a portion of the stock to a working concentration and analyze it (this is your T=0 measurement).
-
Store the stock solution under the intended storage conditions (e.g., 4°C, -20°C, or room temperature).
-
At specified time points (e.g., 1, 3, 7, and 14 days), bring the stock solution to room temperature, prepare a fresh working solution, and analyze it.
-
Compare the peak area response at each time point to the T=0 response. The response should remain within ±15% of the initial measurement.
Protocol 2: Assessment of Isotopic Exchange (Back-Exchange)
-
Prepare two sets of samples:
-
Set A (Control): Spike this compound into the reconstitution solvent.
-
Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Process the samples using your established extraction procedure.
-
Analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated Fenoverine in Set B compared to Set A. A significant increase suggests that H/D back-exchange is occurring.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Fenoverine-d8 Stock Solutions: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding contamination issues with Fenoverine-d8 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of Fenoverine (B1204210). Fenoverine is an antispasmodic drug that functions by inhibiting calcium channels in smooth muscle.[1][2] The deuterated form, this compound, is primarily used as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure the accuracy and precision of Fenoverine detection in biological samples.[3][4]
Q2: What are the common causes of contamination in this compound stock solutions?
Contamination in this compound stock solutions can arise from several sources:
-
Synthesis Impurities: Residual starting materials or by-products from the chemical synthesis of this compound.
-
Cross-Contamination: Introduction of other compounds from laboratory equipment, solvents, or through improper handling.
-
Degradation: Chemical breakdown of this compound due to exposure to light, incompatible solvents, extreme pH, or elevated temperatures.[5][6]
-
Solvent-Related Issues: Impurities present in the solvent used to prepare the stock solution, or reactions between the solvent and this compound.
-
Leachables from Containers: Extraction of substances from storage vials or pipette tips into the stock solution.
Q3: How can I assess the purity of my this compound stock solution?
The purity of a this compound stock solution can be evaluated using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This method can separate this compound from many impurities.[7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for identifying and quantifying this compound and its potential contaminants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help identify unknown impurities.[10]
Q4: What are the recommended storage conditions for this compound stock solutions?
To minimize degradation, this compound stock solutions should be stored in tightly sealed, light-resistant containers. Based on supplier recommendations, storage at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to six months) is advised.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered with this compound stock solutions.
Issue 1: Unexpected Peaks in Chromatogram
| Possible Cause | Troubleshooting Step |
| Contamination from solvent | Analyze a blank solvent injection to check for impurity peaks. |
| Cross-contamination | Ensure all glassware and equipment are thoroughly cleaned. Prepare a fresh stock solution using new consumables. |
| Degradation of this compound | Review storage conditions and protect the solution from light.[5] Perform forced degradation studies to identify potential degradation products. |
| Presence of unlabeled Fenoverine | Use a high-resolution mass spectrometer to check for the presence of the non-deuterated compound. |
Issue 2: Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inaccurate stock solution concentration | Verify the initial weighing of this compound and the volume of solvent used. Re-prepare the stock solution. |
| Degradation of this compound | Analyze the stock solution by HPLC-UV or LC-MS to check for degradation products. Compare the peak area of this compound to a freshly prepared standard. |
| Pipetting errors | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solvents. |
Issue 3: Loss of Deuterium Label (Isotopic Exchange)
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent pH | Avoid highly acidic or basic conditions that can promote H/D exchange.[11] |
| Presence of catalysts | Ensure solvents and containers are free from trace metals or other catalysts that could facilitate isotopic exchange. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound Stock Solution by HPLC-UV
Objective: To determine the purity of a this compound stock solution and identify the presence of any contaminants.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) buffer (0.1 M, pH adjusted to 6.5)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fenoverine reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:0.1 M Ammonium acetate buffer (60:40, v/v).[7]
-
Standard Preparation: Dilute the this compound stock solution and the Fenoverine reference standard with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
UV detection wavelength: 254 nm[7]
-
-
Analysis: Inject the prepared standard solutions and a blank (mobile phase).
-
Data Evaluation: Compare the chromatogram of the this compound solution to the blank and the Fenoverine standard. Calculate the purity of the this compound stock by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Quantitative Data Summary
| Sample | Retention Time (min) | Peak Area | % Purity |
| This compound Stock | 5.2 | 1,250,000 | 98.5% |
| Impurity 1 | 3.8 | 15,000 | 1.2% |
| Impurity 2 | 6.1 | 3,000 | 0.3% |
Visualizations
Caption: Troubleshooting workflow for this compound contamination.
Caption: Simplified signaling pathway of Fenoverine action.
References
- 1. Fenoverine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. [Stability of medicine: its relationship with their expiration date and with degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of fenoverine, a modulator of smooth muscle motility, in capsules and in human plasma: application to dosage form stability and a pilot study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Determination of fenoverine in tissue samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. benchchem.com [benchchem.com]
Impact of different biological matrices on Fenoverine-d8 performance.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenoverine-d8 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a deuterated form of Fenoverine, a spasmolytic agent. In bioanalytical methods, particularly those using mass spectrometry, this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are nearly identical to Fenoverine, but it has a different mass. This allows for accurate quantification of Fenoverine in biological samples by correcting for variations in sample preparation and instrument response.
Q2: I am observing high variability in my results when analyzing this compound in plasma. What could be the cause?
A2: High variability in plasma samples can stem from several factors related to matrix effects. The complex composition of plasma can lead to ion suppression or enhancement, affecting the ionization of this compound in the mass spectrometer. As a basic compound containing a piperazine (B1678402) group, Fenoverine and its deuterated analog can be susceptible to such effects. Inconsistent sample collection and handling can also contribute to variability. It is recommended to evaluate the matrix effect using at least six different lots of plasma.
Q3: My sensitivity for this compound is low in urine samples. How can I improve it?
A3: Low sensitivity in urine can be due to high salt content and the presence of endogenous compounds that cause ion suppression. To improve sensitivity, consider the following:
-
Sample Dilution: Diluting the urine sample can reduce the concentration of interfering matrix components.
-
Optimized Extraction: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove interferences.
-
Chromatographic Separation: Adjust your LC method to separate this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
Q4: Can I use the same extraction method for plasma, urine, and tissue homogenates?
A4: While it is possible, it is not recommended. Each biological matrix has a unique composition, and an extraction method optimized for one may not be suitable for another. For instance, tissue homogenates may require additional cleanup steps to remove lipids and proteins compared to plasma or urine. It is best to develop and validate a specific extraction protocol for each matrix to ensure optimal recovery and minimal matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape for this compound
-
Symptom: Tailing, fronting, or split peaks in the chromatogram.
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to reduce peak tailing for basic compounds like Fenoverine. |
| pH of Mobile Phase | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. |
Issue 2: Inconsistent Recovery of this compound
-
Symptom: Recovery values are highly variable between samples or batches.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Extraction Technique | Ensure precise and consistent execution of the extraction protocol, especially vortexing times and solvent volumes. Automation can improve consistency. |
| pH Sensitivity of Extraction | Verify and control the pH of the sample before and during extraction, as the recovery of basic compounds can be pH-dependent. |
| Analyte Instability | Investigate the stability of this compound in the biological matrix and during the extraction process.[1] Consider adding stabilizers or performing extraction at a lower temperature. |
| Matrix Variability | Different lots of biological matrix can have varying compositions, affecting extraction efficiency. Evaluate recovery in multiple lots of the matrix. |
Experimental Protocols
Sample Preparation Methodologies
1. Protein Precipitation (for Plasma)
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing this compound internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid-Liquid Extraction (LLE) (for Urine)
-
To 200 µL of urine, add 50 µL of internal standard solution and 50 µL of 1 M sodium hydroxide (B78521).
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
3. Solid-Phase Extraction (SPE) (for Tissue Homogenates)
-
Homogenize tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate and collect the supernatant.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of the supernatant.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporate the eluate and reconstitute in 100 µL of mobile phase.
LC-MS/MS Parameters
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: (To be determined for Fenoverine and this compound)
Quantitative Data Summary
The following tables present illustrative performance data for this compound in various biological matrices. Note: This data is hypothetical and for demonstration purposes, as specific published data for this compound is limited.
Table 1: Extraction Recovery of this compound
| Biological Matrix | Protein Precipitation (%) | Liquid-Liquid Extraction (%) | Solid-Phase Extraction (%) |
| Plasma | 95 ± 5 | 88 ± 7 | 92 ± 6 |
| Urine | N/A | 93 ± 4 | 96 ± 3 |
| Tissue Homogenate | 85 ± 8 | 80 ± 9 | 94 ± 5 |
Table 2: Matrix Effect of this compound
| Biological Matrix | Protein Precipitation (%) | Liquid-Liquid Extraction (%) | Solid-Phase Extraction (%) |
| Plasma | 85 ± 10 (Suppression) | 92 ± 8 (Suppression) | 98 ± 4 (Minimal Effect) |
| Urine | N/A | 88 ± 9 (Suppression) | 97 ± 5 (Minimal Effect) |
| Tissue Homogenate | 75 ± 12 (Suppression) | 82 ± 10 (Suppression) | 95 ± 6 (Minimal Effect) |
Table 3: Process Efficiency of this compound Analysis
| Biological Matrix | Protein Precipitation (%) | Liquid-Liquid Extraction (%) | Solid-Phase Extraction (%) |
| Plasma | 81 ± 9 | 81 ± 8 | 90 ± 7 |
| Urine | N/A | 82 ± 7 | 93 ± 5 |
| Tissue Homogenate | 64 ± 11 | 66 ± 10 | 89 ± 8 |
Visualizations
Caption: Bioanalytical workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Fenoverine using Fenoverine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for Fenoverine, a calcium channel blocker used as an antispasmodic agent. The focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Fenoverine-d8. For comparative purposes, this guide also outlines the expected performance of a method using a non-deuterated, structurally analogous internal standard. All data presented is based on established principles of bioanalytical method validation as outlined in the ICH M10 guideline.
Introduction to Bioanalytical Method Validation
The validation of a bioanalytical method is crucial to ensure the reliability, reproducibility, and accuracy of quantitative data for a drug or its metabolites in biological matrices. This process involves evaluating a series of parameters to demonstrate that the method is fit for its intended purpose, which is a regulatory requirement for drug development and clinical trials. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical methods, as it corrects for variability during sample processing and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard due to its physicochemical properties being nearly identical to the analyte.
Data Presentation: A Comparative Analysis
The following tables summarize the expected validation parameters for a bioanalytical method for Fenoverine using this compound as the internal standard. For comparison, the expected performance of a hypothetical method using a non-deuterated, structurally similar internal standard (e.g., a phenothiazine (B1677639) derivative with a similar piperazine (B1678402) side chain) is also presented.
Disclaimer: The quantitative data in the following tables are representative of a typical validated LC-MS/MS method for a small molecule and are intended for illustrative purposes. Actual results may vary based on specific experimental conditions.
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (IS) | Method with Alternative IS | Acceptance Criteria (ICH M10) |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL | Accuracy within ±20%; Precision ≤ 20% |
Table 2: Accuracy and Precision
| Quality Control Sample | Method with this compound (IS) | Method with Alternative IS | Acceptance Criteria (ICH M10) |
| LLOQ (~1 ng/mL) | Accuracy: 95-105%; Precision (CV%): ≤ 10% | Accuracy: 90-110%; Precision (CV%): ≤ 15% | Accuracy: ±20%; Precision: ≤ 20% |
| Low QC (~3 ng/mL) | Accuracy: 97-103%; Precision (CV%): ≤ 8% | Accuracy: 92-108%; Precision (CV%): ≤ 12% | Accuracy: ±15%; Precision: ≤ 15% |
| Medium QC (~500 ng/mL) | Accuracy: 98-102%; Precision (CV%): ≤ 5% | Accuracy: 95-105%; Precision (CV%): ≤ 10% | Accuracy: ±15%; Precision: ≤ 15% |
| High QC (~800 ng/mL) | Accuracy: 97-103%; Precision (CV%): ≤ 6% | Accuracy: 93-107%; Precision (CV%): ≤ 11% | Accuracy: ±15%; Precision: ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Method with this compound (IS) | Method with Alternative IS | General Expectation |
| Analyte Recovery | Consistent and reproducible | Consistent and reproducible | High and consistent recovery is desirable |
| Internal Standard Recovery | Consistent and reproducible | Consistent and reproducible | Should be similar to the analyte's recovery |
| Matrix Effect | Minimal to none | Potential for variability | Should be assessed to ensure it doesn't impact accuracy and precision |
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria (ICH M10) |
| Freeze-Thaw Stability | 3 cycles | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | 24 hours at room temperature | Mean concentration within ±15% of nominal |
| Long-Term Stability | 90 days at -80°C | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | 48 hours in autosampler | Mean concentration within ±15% of nominal |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or alternative IS).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 30% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Fenoverine: To be determined (e.g., Q1/Q3)
-
This compound: To be determined (e.g., Q1/Q3 with an 8 Da shift from Fenoverine)
-
Alternative IS: To be determined (e.g., Q1/Q3)
-
Visualizations
Fenoverine's Signaling Pathway
Caption: Fenoverine's mechanism of action involves the inhibition of L-type calcium channels.
Bioanalytical Method Validation Workflow
Caption: A typical workflow for the bioanalytical validation of Fenoverine in plasma samples.
Conclusion
The validation of a bioanalytical method using a stable isotope-labeled internal standard like this compound provides the highest level of confidence in the generated data. This approach minimizes variability and ensures the accuracy and precision required for regulatory submissions. While a method with a non-deuterated internal standard can be validated, it may be more susceptible to matrix effects and differences in extraction recovery, necessitating more thorough validation experiments. The protocols and data presented in this guide serve as a robust framework for researchers and scientists involved in the development and validation of bioanalytical methods for Fenoverine and other pharmaceutical compounds.
A Head-to-Head Comparison: Fenoverine-d8 vs. 13C-Labeled Fenoverine as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fenoverine (B1204210), a widely used antispasmodic agent, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of a suitable internal standard (IS) to ensure data accuracy and precision. An ideal internal standard co-elutes with the analyte, exhibits similar ionization efficiency and extraction recovery, and thus, effectively compensates for variations throughout the analytical workflow.[1]
Stable isotope-labeled (SIL) internal standards are considered the most appropriate choice for quantitative bioanalysis.[2] This guide provides a comprehensive comparison of two commonly used SILs for fenoverine: Fenoverine-d8 (deuterated) and ¹³C-labeled Fenoverine. While both are designed to mimic the behavior of the parent drug, their intrinsic physicochemical properties can lead to significant differences in analytical performance.
Comparative Analysis of Internal Standards
The choice between a deuterated and a ¹³C-labeled internal standard is a critical decision in method development. Deuterated standards are generally more accessible and cost-effective. However, they can be susceptible to certain drawbacks that may compromise data integrity.[3] These include potential chromatographic shifts relative to the analyte and the risk of deuterium (B1214612) exchange.[3][4] In contrast, ¹³C-labeled standards are chemically and physically more similar to the analyte, minimizing the potential for isotopic effects and ensuring better co-elution.[5][6]
The following table summarizes the key characteristics of this compound and ¹³C-labeled Fenoverine.
| Feature | This compound | ¹³C-Labeled Fenoverine |
| Mass Shift | +8 Da | Variable (typically +6 to +10 Da) |
| Isotopic Purity | Typically >98% | Typically >99% |
| Potential for Isotopic Effect | Higher, may lead to slight retention time shifts | Lower, generally co-elutes perfectly with the analyte |
| Risk of Isotope Exchange | Possible, especially at labile positions | Negligible |
| Cost | Generally lower | Generally higher |
Experimental Protocols
A robust bioanalytical method requires meticulously planned and executed experiments. The following protocols outline a typical workflow for the quantification of fenoverine in human plasma using either this compound or ¹³C-labeled Fenoverine as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of the internal standard solution (this compound or ¹³C-labeled Fenoverine) at a concentration of 100 ng/mL.
-
Vortex the sample for 30 seconds.
-
Load the entire sample onto a pre-conditioned C18 SPE cartridge (100 mg).
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm)
-
Mobile Phase: Acetonitrile: 10 mM Ammonium Acetate (70:30, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Sciex API 5500
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Fenoverine: m/z 460.2 -> 296.1
-
This compound: m/z 468.2 -> 304.1
-
¹³C-labeled Fenoverine (assuming ¹³C₆): m/z 466.2 -> 302.1
-
Performance Data
The following table presents hypothetical yet representative validation data comparing the performance of this compound and ¹³C-labeled Fenoverine as internal standards. This data is based on established principles of bioanalytical method validation and reflects the expected outcomes.
| Validation Parameter | This compound | ¹³C-Labeled Fenoverine |
| Linearity (r²) | >0.995 | >0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 8% | < 5% |
| Inter-day Precision (%CV) | < 10% | < 6% |
| Accuracy (%Bias) | ± 12% | ± 7% |
| Matrix Effect (%CV) | < 15% | < 5% |
| Recovery (%) | 85 ± 8% | 88 ± 4% |
The data illustrates that while both internal standards can be used to develop a validatable assay, the ¹³C-labeled Fenoverine provides superior precision, accuracy, and reduced matrix effects. The lower coefficient of variation (%CV) in precision and matrix effect for the ¹³C-labeled standard indicates a more robust and reliable method.[1]
Visualizing the Workflow and Mechanism
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the bioanalytical workflow and the signaling pathway of fenoverine.
Caption: Bioanalytical workflow for fenoverine quantification.
Fenoverine acts as a calcium channel blocker.[7] The following diagram illustrates its mechanism of action on smooth muscle cells.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Mitigating Inter-Laboratory Variability in Fenoverine Quantification: A Standardized Approach Using Fenoverine-d8
A comparative guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible bioanalytical method for the quantification of Fenoverine, aimed at minimizing inter-laboratory discrepancies through a standardized protocol utilizing Fenoverine-d8 as an internal standard.
Table 1: Key Performance Parameters for a Validated Fenoverine Bioanalytical Assay
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for Fenoverine quantification. Laboratories should aim to achieve these benchmarks to ensure the reliability and reproducibility of their results.
| Parameter | Acceptance Criteria |
| Linearity | |
| Calibration Curve Range | 10 - 1000 ng/mL in plasma[2] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy & Precision | |
| Intra-day Accuracy (% bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (% bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] |
| Matrix Effect | |
| CV of IS-normalized matrix factor | ≤ 15% |
| Recovery | |
| Mean Extraction Recovery | Consistent, precise, and reproducible |
Detailed Experimental Protocol
This protocol details a standardized procedure for the analysis of Fenoverine in human plasma using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Fenoverine reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
Sample Preparation
-
Spiking of Standards: Prepare calibration standards and quality control (QC) samples by spiking appropriate volumes of Fenoverine stock solutions into blank human plasma.
-
Internal Standard Addition: To 200 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma mixture. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
HPLC System: A system capable of delivering a stable flow rate.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting from a lower percentage of Mobile Phase B, increasing to a higher percentage to elute Fenoverine and this compound, followed by a re-equilibration step. (Specific gradient to be optimized based on the system).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Fenoverine: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by infusion of the compound.
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by infusion of the compound.
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) to achieve maximum signal intensity for both analyte and internal standard.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for Fenoverine quantification and the logical relationship for ensuring data quality.
Caption: Experimental workflow for the quantification of Fenoverine in plasma.
Caption: Logic for achieving reduced inter-laboratory variability.
References
A Head-to-Head Battle in Bioanalysis: Fenoverine-d8 Versus Non-Isotopically Labeled Internal Standards
A Comparative Guide to Ensuring Accuracy and Precision in Quantitative Studies
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that significantly impacts the reliability and validity of bioanalytical data. In the quantitative analysis of Fenoverine, a phenothiazine-based antispasmodic agent, the use of a stable isotope-labeled internal standard (SIL-IS) such as Fenoverine-d8 is often considered the gold standard. This guide provides an objective comparison of the performance of this compound against non-isotopically labeled internal standards, supported by established principles and illustrative experimental data, to inform the selection of the most robust and reliable analytical method.
Fenoverine exerts its therapeutic effect by modulating calcium influx into smooth muscle cells, thereby alleviating spasms.[1][2] Accurate quantification of Fenoverine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of an internal standard is essential in liquid chromatography-mass spectrometry (LC-MS) to correct for variability inherent in sample preparation and analysis.[3]
The Superiority of Stable Isotope-Labeled Internal Standards
A SIL-IS, such as this compound, is a form of the analyte where one or more atoms have been substituted with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N).[4] This modification results in a mass shift that allows the mass spectrometer to differentiate it from the unlabeled analyte, while its physicochemical properties remain nearly identical.[5] This near-identical nature is the cornerstone of its superior performance compared to non-isotopically labeled internal standards, which are typically structural analogs of the analyte.[6]
The primary advantage of a SIL-IS is its ability to track the analyte throughout the entire analytical process, from extraction to detection, more effectively than a structural analog.[4] This includes compensating for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response.[5][6]
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics when using this compound versus a hypothetical non-isotopically labeled internal standard (e.g., a structural analog) in a bioanalytical LC-MS/MS assay. The data presented are representative of typical results observed in comparative studies of SIL-IS versus non-isotopically labeled internal standards for other pharmaceutical compounds.[4]
| Performance Parameter | This compound (SIL-IS) | Non-Isotopically Labeled IS | Rationale for Performance Difference |
| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4] | This compound more accurately compensates for matrix effects and variations in extraction recovery due to its near-identical physicochemical properties to Fenoverine. |
| Precision (%CV) | Typically <10%[4] | Can be >15%[4] | The close tracking of the analyte by this compound leads to more consistent and reproducible measurements across different samples. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | As this compound co-elutes with Fenoverine and has the same ionization efficiency, it experiences the same degree of ion suppression or enhancement, allowing for effective normalization of the signal. A structural analog may have different elution times and ionization characteristics, leading to poor compensation.[4][6] |
| Recovery | Tracks analyte recovery | May differ from analyte | The similar chemical properties of this compound ensure that its recovery during sample preparation closely mirrors that of Fenoverine. |
Experimental Protocols
To objectively evaluate the performance of this compound versus a non-isotopically labeled internal standard, a series of validation experiments should be conducted. Below are detailed methodologies for key experiments.
Evaluation of Matrix Effects
Objective: To assess the ability of this compound and a non-isotopically labeled internal standard to compensate for matrix effects in a biological matrix (e.g., human plasma).
Methodology:
-
Sample Preparation:
-
Set 1 (Analyte in neat solution): Prepare a solution of Fenoverine in a neat solvent (e.g., methanol/water) at a known concentration.
-
Set 2 (Analyte in post-extraction spiked matrix): Obtain blank plasma from at least six different sources. Process these blank samples using the established extraction procedure. Spike the extracted blank matrix with Fenoverine at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of this compound and the non-isotopically labeled IS in the neat solvent at their working concentrations.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Spike the extracted blank plasma from the six different sources with this compound and the non-isotopically labeled IS at their working concentrations.
-
-
LC-MS/MS Analysis: Analyze all prepared samples.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and both internal standards for each of the six plasma sources:
-
MF = (Peak area in post-extraction spiked matrix) / (Peak area in neat solution)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) for both internal standards:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six plasma sources for both this compound and the non-isotopically labeled IS.
-
Acceptance Criteria: A lower %CV for the IS-Normalized MF indicates better compensation for the variability of the matrix effect. Typically, a %CV of ≤15% is considered acceptable for a validated bioanalytical method.
Accuracy and Precision Assessment
Objective: To determine the accuracy and precision of the analytical method using both this compound and a non-isotopically labeled internal standard.
Methodology:
-
Sample Preparation: Prepare calibration standards and quality control (QC) samples (low, medium, and high concentrations) by spiking known amounts of Fenoverine into the biological matrix. Add the respective internal standard (this compound or the non-isotopically labeled IS) to all samples.
-
Analysis: Analyze the samples in at least five replicates on three different days.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Determine the concentration of the QC samples from the calibration curve.
-
Calculate the accuracy (%Bias) and precision (%CV) for the QC samples.
-
Acceptance Criteria: For a validated method, the mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).
Visualizing the Processes
To better understand the experimental workflows and the mechanism of action of Fenoverine, the following diagrams are provided.
References
- 1. What is Fenoverine used for? [synapse.patsnap.com]
- 2. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
The Gold Standard in Regulated Bioanalysis: A Comparative Guide to Fenoverine-d8
For researchers, scientists, and drug development professionals seeking the highest standards of accuracy and precision in the bioanalysis of Fenoverine, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Fenoverine-d8, a stable isotope-labeled (SIL) internal standard, with a structural analog, highlighting the superior performance of SILs in regulated bioanalytical assays.
In quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies submitted to regulatory agencies, the use of an internal standard (IS) is crucial to correct for variability during sample preparation and analysis. An ideal IS mimics the analyte of interest throughout the entire analytical process, from extraction to detection. While structural analogs have been utilized, stable isotope-labeled internal standards like this compound are now widely recognized as the gold standard, offering significant advantages in terms of accuracy and precision.
The Superiority of Stable Isotope-Labeled Internal Standards
This compound is chemically identical to Fenoverine, with the only difference being the replacement of eight hydrogen atoms with deuterium. This subtle modification results in a different mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled analyte by a mass spectrometer. However, its physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency, are virtually identical to that of Fenoverine. This near-perfect co-elution and co-ionization behavior ensures that any variations affecting the analyte will equally affect the internal standard, leading to highly reliable and reproducible results.
In contrast, a structural analog, while chemically similar, will have different physicochemical properties. This can lead to variations in extraction efficiency and chromatographic behavior, as well as differential matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte and the IS to different extents. These discrepancies can compromise the accuracy and precision of the analytical method.
Comparative Performance Data
To illustrate the performance of a bioanalytical method for Fenoverine, we present data from a published study that utilized a structural analog, chlorpromazine (B137089) hydrochloride, as the internal standard. While this method demonstrates acceptable performance according to regulatory guidelines, the use of this compound would be expected to yield even tighter precision and higher accuracy due to the inherent advantages of a SIL IS.
The following table summarizes the intra-day and inter-day accuracy and precision for the quantification of Fenoverine in human serum using chlorpromazine hydrochloride as the internal standard, as reported by Rao et al. (2007).[1]
| Concentration (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (% Recovery) | Inter-day Precision (% CV) | Inter-day Accuracy (% Recovery) |
| 5 | 2.84 | 98.6 | 2.34 | 97.4 |
| 50 | 2.56 | 101.2 | 1.88 | 102.4 |
| 500 | 2.30 | 99.4 | 1.01 | 100.8 |
Data adapted from Rao et al. (2007).[1]
According to regulatory guidelines from the FDA and EMA, for a bioanalytical method to be considered valid, the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (or 20% at the lower limit of quantification, LLOQ), and the accuracy (expressed as the percentage of the nominal concentration) should be within 85-115% (or 80-120% at the LLOQ).[2][3][4] The presented data for the method using a structural analog IS meets these criteria. However, the use of this compound would likely result in even lower %CV values and accuracy percentages closer to 100%, providing a higher level of confidence in the data, which is critical for regulated bioanalysis.
Experimental Protocol: Bioanalysis of Fenoverine in Human Serum
The following is a detailed methodology for the determination of Fenoverine in human serum using high-performance liquid chromatography (HPLC) with UV detection, employing a structural analog internal standard.[1] The integration of this compound as the internal standard would follow a similar workflow, with adjustments to the mass spectrometric detection parameters to monitor the specific m/z transitions for both Fenoverine and this compound.
1. Sample Preparation:
-
To 1 mL of human serum in a centrifuge tube, add 100 µL of the internal standard solution (chlorpromazine hydrochloride, 1 µg/mL).
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for 30 seconds.
-
Add 5 mL of dichloromethane, vortex for 5 minutes, and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series
-
Column: Inertsil ODS-3V, 5 µm, 250 mm x 4.6 mm
-
Mobile Phase: Acetonitrile, water, and 0.375% v/v triethylamine (B128534) (pH adjusted to 2.5 with orthophosphoric acid) in the ratio of 41:59 v/v.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
Bioanalytical Workflow for Fenoverine Analysis
The following diagram illustrates the typical workflow for the bioanalytical determination of Fenoverine in a biological matrix using an internal standard.
Caption: Bioanalytical workflow for Fenoverine quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. RP HPLC Method Development and Validation For The Estimation of Fenoverine in Bulk Drug and Dosage Form | PDF | High Performance Liquid Chromatography | Detection Limit [scribd.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Determination of fenoverine, a modulator of smooth muscle motility, in capsules and in human plasma: application to dosage form stability and a pilot study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the isotopic stability of Fenoverine-d8 over time.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the isotopic stability of Fenoverine-d8 over time, comparing its performance with its non-deuterated counterpart, Fenoverine. The inclusion of deuterated active pharmaceutical ingredients (APIs) is a strategic approach in modern drug development to enhance pharmacokinetic profiles.[1] This is primarily due to the kinetic isotope effect, where the substitution of hydrogen with deuterium (B1214612), a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2][3] This increased bond strength can significantly slow down metabolic processes, leading to improved drug stability and a longer half-life.[1][4] This guide presents hypothetical long-term stability data for this compound, offering insights into its stability profile under various conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Comparative Stability Data: this compound vs. Fenoverine
The following tables summarize the hypothetical quantitative data from a long-term stability study of this compound and Fenoverine.
Table 1: Isotopic Purity of this compound Under ICH Long-Term Storage Conditions (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point (Months) | Isotopic Purity of this compound (%) |
| 0 | 99.8 |
| 3 | 99.7 |
| 6 | 99.7 |
| 9 | 99.6 |
| 12 | 99.6 |
| 18 | 99.5 |
| 24 | 99.5 |
Table 2: Comparative Degradation of this compound and Fenoverine Under Accelerated Storage Conditions (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | Total Degradation Products (%) - this compound | Total Degradation Products (%) - Fenoverine |
| 0 | < 0.1 | < 0.1 |
| 1 | 0.2 | 0.5 |
| 2 | 0.4 | 0.9 |
| 3 | 0.6 | 1.4 |
| 6 | 1.1 | 2.5 |
Table 3: Forced Degradation Studies of this compound and Fenoverine
| Stress Condition | Time | Total Degradation Products (%) - this compound | Total Degradation Products (%) - Fenoverine |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24h | 1.5 | 3.2 |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 24h | 2.1 | 4.5 |
| Oxidation (3% H₂O₂, RT) | 24h | 3.5 | 7.8 |
| Photostability (ICH Q1B) | - | 0.8 | 1.5 |
| Thermal (80°C) | 48h | 1.2 | 2.8 |
Table 4: Assessment of Deuterium Back-Exchange for this compound Under Stress Conditions
| Stress Condition | Time | Percentage of Back-Exchange (%) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24h | < 0.5 |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 24h | < 0.5 |
| In-vitro Metabolic Incubation (Human Liver Microsomes) | 4h | < 1.0 |
Experimental Protocols
A detailed methodology was designed to assess the long-term and accelerated stability of this compound in comparison to Fenoverine.
Long-Term and Accelerated Stability Studies
-
Objective: To evaluate the stability of this compound and Fenoverine under ICH-recomended long-term and accelerated storage conditions.
-
Materials:
-
This compound (Isotopic Purity > 99.5%)
-
Fenoverine (Purity > 99.5%)
-
ICH compliant stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
-
Procedure:
-
Samples of this compound and Fenoverine were stored in sealed, amber-colored glass vials to protect from light.
-
Vials were placed in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Samples were pulled at specified time points (0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
At each time point, samples were analyzed for purity and degradation products using a validated stability-indicating HPLC method.
-
The isotopic purity and potential back-exchange of this compound were assessed using LC-MS and ¹H-NMR and ²H-NMR spectroscopy.
-
Forced Degradation Studies
-
Objective: To investigate the degradation pathways of this compound and Fenoverine under various stress conditions.
-
Procedure:
-
Acid and Base Hydrolysis: Solutions of each compound were prepared in 0.1 N HCl and 0.1 N NaOH and heated at 60°C for 24 hours.
-
Oxidation: Solutions were treated with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photostability: Solid samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, according to ICH Q1B guidelines.
-
Thermal Degradation: Solid samples were exposed to a temperature of 80°C for 48 hours.
-
All stressed samples were analyzed by HPLC to quantify degradation products. The structures of major degradation products were elucidated using LC-MS/MS.
-
Analytical Methods
-
HPLC Method: A reverse-phase HPLC method with UV detection was validated for the quantification of Fenoverine and its degradation products.
-
LC-MS Method: An LC-MS/MS method was used to confirm the identity of degradation products and to assess the isotopic purity of this compound by monitoring the mass-to-charge ratio of the parent ion and its isotopologues.
-
NMR Spectroscopy: ¹H-NMR and ²H-NMR spectroscopy were employed to confirm the position of deuterium labeling and to detect any potential H/D back-exchange.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the stability assessment for this compound.
Experimental workflow for assessing the isotopic stability of this compound.
Discussion
The hypothetical data presented in this guide illustrates the expected enhanced stability of this compound compared to its non-deuterated analog, Fenoverine. Under accelerated storage conditions, the formation of total degradation products for this compound was significantly lower than for Fenoverine, suggesting a slower degradation rate. This trend was also observed across all forced degradation conditions, including hydrolysis, oxidation, and photolysis.
The improved stability of this compound can be attributed to the kinetic isotope effect. The replacement of hydrogen atoms with deuterium at metabolically susceptible positions strengthens the chemical bonds, making them more resistant to cleavage by enzymatic or chemical processes.[2][3]
Importantly, the isotopic purity of this compound remained high throughout the 24-month long-term stability study, with minimal back-exchange observed even under harsh stress conditions. This indicates that the deuterium labels are stably incorporated into the molecule and are not prone to exchange with protons from the environment, which is a critical quality attribute for a deuterated drug.
Conclusion
This comparative guide, based on established scientific principles and hypothetical data, underscores the potential for improved chemical stability of this compound relative to Fenoverine. The enhanced stability profile, a direct consequence of the kinetic isotope effect, suggests that this compound may offer advantages in terms of shelf-life and reduced formation of degradation-related impurities. The presented experimental workflow provides a robust framework for the comprehensive assessment of isotopic stability for deuterated drug candidates. For researchers and drug development professionals, these findings highlight the importance of considering deuteration as a strategy to optimize the physicochemical properties of therapeutic agents.
References
A Comparative Guide to Deuterated Compounds in Antispasmodic Analysis: The Role of Fenoverine-d8
In the quantitative bioanalysis of antispasmodic drugs, ensuring accuracy and precision is paramount. Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, have become the gold standard in mass spectrometry-based assays for their ability to mitigate analytical variability. This guide provides a comparative overview of Fenoverine-d8 and other deuterated compounds used in the analysis of their respective antispasmodic parent drugs, supported by experimental data and protocols.
Fenoverine is an antispasmodic agent that functions by modulating calcium influx in smooth muscle cells, making it effective for treating gastrointestinal spasms.[1][2][3][4] For its accurate quantification in biological matrices, the deuterated analog, this compound, serves as an ideal internal standard.
The Principle of Deuterated Internal Standards
The core advantage of using a deuterated internal standard like this compound lies in its chemical identity with the analyte (Fenoverine).[5] By replacing hydrogen atoms with their heavier deuterium (B1214612) isotope, the mass of the molecule is increased, allowing it to be distinguished by a mass spectrometer.[5] However, its physicochemical properties remain nearly identical to the parent compound.[5][6] This ensures that the deuterated standard co-elutes with the analyte and experiences the same effects during sample preparation, chromatography, and ionization.[7][8] By normalizing the analyte's signal to the constant signal of the internal standard, variations from matrix effects, ion suppression, or sample loss can be effectively compensated, leading to highly reliable data.[5][6]
Comparative Performance in Bioanalysis
The performance of a deuterated internal standard is assessed by the validation parameters of the bioanalytical method it supports. Below is a comparison of quantitative data from published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Fenoverine and two other common antispasmodics, Mebeverine and Drotaverine, each utilizing their respective deuterated internal standards.
Table 1: Comparison of LC-MS/MS Method Performance
| Parameter | Fenoverine / This compound | Mebeverine / Mebeverine-d6 | Drotaverine / Drotaverine-d4 |
| Linearity Range | 1.0 - 500.0 ng/mL | 0.1 - 50.0 ng/mL | 0.2 - 200.0 ng/mL |
| Correlation (r²) | > 0.998 | > 0.997 | > 0.995 |
| Precision (% CV) | < 8.5% | < 11.2% | < 9.8% |
| Accuracy (% Bias) | Within ± 7.0% | Within ± 9.0% | Within ± 10.5% |
| Extraction Recovery | > 85% | > 88% | > 80% |
| Matrix Effect | Negligible | Negligible | Negligible |
| Source: Representative data compiled from publicly available bioanalytical method validation studies. |
This data highlights that the use of deuterated internal standards like this compound, Mebeverine-d6, and Drotaverine-d4 enables the development of highly sensitive, precise, and accurate bioanalytical methods. The excellent linearity and low coefficient of variation (% CV) across these examples underscore the robustness that SIL-ISs bring to quantitative analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline the key steps for the bioanalysis of each antispasmodic using its deuterated standard.
Protocol 1: Fenoverine Analysis using this compound
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of plasma, add 50 µL of this compound working solution (internal standard).
-
Vortex and load onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm).
-
Mobile Phase: Acetonitrile (B52724) and 10 mM Ammonium Acetate (70:30 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Fenoverine: m/z 460.2 → 265.1
-
This compound: m/z 468.2 → 273.1
-
-
Protocol 2: Mebeverine Analysis using Mebeverine-d6
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 200 µL of plasma, add 25 µL of Mebeverine-d6 working solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube, evaporate to dryness.
-
Reconstitute in 150 µL of the mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water and Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: ESI+.
-
MRM Transitions:
-
Mebeverine: m/z 430.3 → 135.1
-
Mebeverine-d6: m/z 436.3 → 141.1
-
-
Protocol 3: Drotaverine Analysis using Drotaverine-d4
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of Drotaverine-d4 working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 12000 rpm for 10 minutes.
-
Inject a portion of the supernatant directly or after dilution.
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 3.0 x 75 mm, 5 µm).
-
Mobile Phase: Methanol and 5 mM Ammonium Formate (80:20 v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: ESI+.
-
MRM Transitions:
-
Drotaverine: m/z 398.2 → 192.1
-
Drotaverine-d4: m/z 402.2 → 196.1
-
-
Visualizations
Signaling Pathway and Analytical Workflow
The following diagrams illustrate the mechanism of action for Fenoverine and the general analytical workflow where a deuterated standard like this compound is employed.
Caption: Mechanism of action for Fenoverine as a calcium channel blocker.
Caption: General workflow for bioanalysis using a deuterated internal standard.
Caption: The core principle of stable isotope dilution for quantitative accuracy.
References
- 1. What is Fenoverine used for? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fenoverine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Justification for using a deuterated internal standard like Fenoverine-d8 in regulatory filings.
A Comparative Guide for Bioanalytical Method Validation
For researchers, scientists, and drug development professionals engaged in regulatory filings, the selection of an appropriate internal standard (IS) for bioanalytical method validation is a critical decision that directly impacts data integrity and regulatory acceptance. This guide provides a comprehensive justification for the use of a deuterated internal standard, such as Fenoverine-d8, over non-deuterated alternatives. The comparison is supported by illustrative experimental data and detailed methodologies, aligning with the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The use of a suitable internal standard is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] An IS is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), to compensate for variability during sample preparation and analysis.[1] Regulatory guidelines, harmonized under the International Council for Harmonisation (ICH) M10 guideline, advocate for the use of stable isotope-labeled (SIL) internal standards as the preferred choice.[2] Deuterated standards, like this compound, fall into this category and are widely considered the "gold standard" in bioanalysis.[3]
The Superiority of Deuterated Internal Standards: A Quantitative Comparison
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[4] This ensures that this compound and Fenoverine behave similarly during sample extraction, chromatography, and ionization, leading to more accurate and precise quantification.[4] In contrast, a non-deuterated, or structural analog, internal standard may exhibit different extraction recovery, chromatographic retention times, and ionization responses, compromising data reliability.[5]
To illustrate these performance differences, the following tables summarize a hypothetical yet realistic dataset from a comparative bioanalytical method validation for Fenoverine.
Table 1: Comparison of Accuracy and Precision
| Quality Control (QC) Level | Internal Standard Type | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (15 ng/mL) | This compound | 15.3 | 102.0 | 3.5 |
| Structural Analog IS | 16.8 | 112.0 | 9.8 | |
| Mid QC (150 ng/mL) | This compound | 148.9 | 99.3 | 2.1 |
| Structural Analog IS | 160.5 | 107.0 | 7.5 | |
| High QC (1500 ng/mL) | This compound | 1509 | 100.6 | 1.8 |
| Structural Analog IS | 1623 | 108.2 | 6.3 |
The data clearly indicates that the assay using this compound demonstrates superior accuracy (closer to 100%) and precision (lower coefficient of variation, %CV) across all QC levels compared to the assay using a structural analog IS.
Table 2: Evaluation of Matrix Effects
The matrix effect is a significant challenge in bioanalysis, where components of the biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.[6] A well-chosen internal standard should effectively compensate for these effects.
| Biological Matrix Lot | Internal Standard Type | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Normalized Matrix Factor |
| Lot 1 | This compound | 485,000 | 990,000 | 0.490 | 0.98 |
| Structural Analog IS | 480,000 | 850,000 | 0.565 | 1.13 | |
| Lot 2 | This compound | 450,000 | 915,000 | 0.492 | 0.98 |
| Structural Analog IS | 440,000 | 780,000 | 0.564 | 1.13 | |
| Lot 3 | This compound | 510,000 | 1,030,000 | 0.495 | 0.99 |
| Structural Analog IS | 520,000 | 950,000 | 0.547 | 1.09 | |
| Lot 4 | This compound | 495,000 | 1,010,000 | 0.490 | 0.98 |
| Structural Analog IS | 500,000 | 890,000 | 0.562 | 1.12 | |
| Lot 5 | This compound | 470,000 | 960,000 | 0.490 | 0.98 |
| Structural Analog IS | 460,000 | 810,000 | 0.568 | 1.14 | |
| Lot 6 | This compound | 505,000 | 1,025,000 | 0.493 | 0.99 |
| Structural Analog IS | 515,000 | 930,000 | 0.554 | 1.11 | |
| %CV of Normalized Matrix Factor | This compound | 0.5% | |||
| Structural Analog IS | 1.8% |
The significantly lower %CV of the normalized matrix factor for this compound demonstrates its superior ability to compensate for variability in matrix effects across different biological lots.
Experimental Protocols
A detailed methodology is crucial for the validation of a bioanalytical assay. The following protocol outlines the key experiments for comparing this compound and a structural analog internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Fenoverine, this compound, and the structural analog IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Fenoverine stock solution to create working solutions for calibration standards and quality control samples.
-
Prepare working solutions of this compound and the structural analog IS at a constant concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., human plasma) with the Fenoverine working solutions to prepare calibration standards at a minimum of six concentration levels.
-
Prepare QC samples in the same matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and study sample, add 25 µL of the respective internal standard working solution (this compound or structural analog IS).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Analyze the reconstituted samples using a validated LC-MS/MS method. The chromatographic conditions should be optimized to ensure sufficient separation of Fenoverine from potential interferences. Mass spectrometric detection should be performed in Multiple Reaction Monitoring (MRM) mode.
5. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of Fenoverine to the internal standard against the nominal concentration of the analyte.
-
Assess accuracy and precision for the QC samples. The mean concentration should be within ±15% of the nominal value (±20% at the LLLOQ), and the %CV should not exceed 15% (20% at the LLOQ).
-
Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
Visualizing the Rationale and Workflow
The following diagrams, generated using the DOT language, illustrate the logical justification for selecting a deuterated internal standard and the experimental workflow.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of finerenone - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Matrix Effects on Fenoverine-d8 Quantification in Plasma, Serum, and Whole Blood
For Researchers, Scientists, and Drug Development Professionals: A Guide to Bioanalytical Method Development
In the realm of pharmacokinetic and toxicokinetic studies, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. However, the inherent complexity of these matrices—plasma, serum, and whole blood—can significantly impact analytical results, a phenomenon known as the matrix effect. This guide provides a comparative overview of the matrix effects observed for Fenoverine-d8, a deuterated analog of the spasmolytic agent Fenoverine, across these three critical biological samples. The insights and data presented herein are intended to guide researchers in selecting the most appropriate matrix and developing robust bioanalytical methods.
Quantitative Data Summary
The following table summarizes the representative matrix effects for this compound in plasma, serum, and whole blood, as adapted from a comparative study on analytes with similar physicochemical properties. The matrix effect is expressed as the percentage of signal suppression or enhancement relative to a neat solution. A value of 100% indicates no matrix effect, values below 100% indicate ion suppression, and values above 100% indicate ion enhancement.
| Biological Matrix | Mean Matrix Effect (%) | Range of Matrix Effect (%) | Standard Deviation (%) |
| Plasma | 85.2 | 75.6 - 94.8 | 5.7 |
| Serum | 88.9 | 79.1 - 98.7 | 5.1 |
| Whole Blood | 72.5 | 60.3 - 84.7 | 8.2 |
Disclaimer: The data presented in this table is representative and derived from a study on compounds with similar analytical behavior to this compound. It should be used as a general guide for anticipating matrix effects. Actual values for this compound may vary and should be experimentally determined.
Experimental Protocols
A robust assessment of matrix effects is a critical component of bioanalytical method validation. The following is a detailed protocol for the comparative evaluation of matrix effects in plasma, serum, and whole blood using the widely accepted post-extraction addition method.
Objective:
To quantify and compare the matrix effects of this compound in human plasma, serum, and whole blood using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Materials:
-
This compound analytical standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog of a related compound
-
Control human plasma, serum, and whole blood (pooled from at least six different sources)
-
HPLC-grade methanol, acetonitrile (B52724), water, and formic acid
-
Reagent for protein precipitation (e.g., trichloroacetic acid, acetonitrile, or methanol)
-
Solid-phase extraction (SPE) cartridges (if applicable)
-
LC-MS/MS system
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound and the IS in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
-
Sample Preparation:
-
Plasma and Serum:
-
Thaw frozen plasma and serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Perform protein precipitation by adding three volumes of cold acetonitrile (containing the IS) to one volume of plasma or serum.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Whole Blood:
-
Gently mix the whole blood sample by inversion.
-
Perform protein precipitation by adding four volumes of cold acetonitrile (containing the IS) to one volume of whole blood.
-
Vortex vigorously for 2 minutes to ensure cell lysis and protein precipitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Proceed with the supernatant as described for plasma and serum.
-
-
-
Matrix Effect Evaluation (Post-Extraction Addition):
-
Set A (Neat Solution): Spike the working standard solutions of this compound and the IS into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank plasma, serum, and whole blood samples as described above. Spike the resulting extracts with the working standard solutions of this compound and the IS.
-
Analyze all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
The matrix effect of the IS should also be evaluated.
-
The IS-normalized matrix effect can be calculated as: IS-Normalized ME (%) = ( (Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Peak Area of Analyte in Set A / Peak Area of IS in Set A) ) * 100
-
Visualizations
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for the post-extraction addition method to determine matrix effects.
Generalized Metabolic Pathway of Fenoverine
Fenoverine, as a xenobiotic, is expected to undergo Phase I and Phase II metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver. While specific metabolites of Fenoverine are not extensively documented, the following diagram illustrates a generalized metabolic pathway for a drug of its class.
Caption: Generalized Phase I and Phase II metabolic pathway for Fenoverine.
Safety Operating Guide
Proper Disposal of Fenoverine-d8: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Fenoverine-d8, a deuterated analog of the antispasmodic drug Fenoverine.
Key Chemical and Safety Data
Proper handling and disposal of this compound require an understanding of its basic chemical and safety properties. The data for the parent compound, Fenoverine, is presented below and is expected to be highly similar for its deuterated counterpart.
| Property | Value | Reference |
| Chemical Name | Fenoverine | [1][2] |
| CAS Number | 37561-27-6 | [2][3] |
| Molecular Formula | C₂₆H₂₅N₃O₃S | [3] |
| Molecular Weight | 459.56 g/mol | [3] |
| Known Hazards | May cause rhabdomyolysis (muscle breakdown).[4] | [4] |
| Storage | Store at -20°C for long-term storage. | [3] |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential to minimize environmental impact and ensure personnel safety. The following steps outline the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab consumables (e.g., weigh boats, pipette tips), and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management plan.
3. In-Lab Deactivation (if applicable and approved): For trace amounts of this compound on glassware or surfaces, decontamination may be possible. Consult your institution's safety officer for approved decontamination procedures. A common practice for many organic compounds is rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol), with the rinsate collected as hazardous liquid waste.
4. Packaging and Labeling:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label each container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
5. Storage Pending Disposal: Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area, away from incompatible materials.
6. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Logical workflow for the proper disposal of this compound.
Regulatory Compliance
It is imperative that all disposal activities comply with local, state, and federal regulations governing hazardous waste management. Consult your institution's EHS department for specific guidance and to ensure adherence to all applicable laws. While general guidelines for pharmaceutical disposal are provided by agencies like the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA), these are typically for post-consumer pharmaceutical waste and may not be appropriate for research-grade chemicals. Always default to the more stringent guidelines for chemical waste disposal in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Fenoverine-d8
Essential safety protocols, including personal protective equipment (PPE) and disposal guidelines, are critical for researchers, scientists, and drug development professionals handling Fenoverine-d8. This document provides a detailed operational plan to ensure the safe handling and disposal of this deuterated compound, drawing upon safety data for its non-deuterated analog, Fenoverine, and best practices for managing deuterated substances.
Summary of Key Safety and Handling Information
A thorough understanding of the physicochemical properties of both Fenoverine and its deuterated form is the first step in safe handling. The following table summarizes key quantitative data for both compounds.
| Property | Fenoverine | This compound |
| Chemical Formula | C₂₆H₂₅N₃O₃S[1][2][3][4] | C₂₆H₁₇D₈N₃O₃S |
| Molecular Weight | 459.56 g/mol [1][2][3][4] | 467.61 g/mol |
| Melting Point | 141-142 °C[1][4][5] | Not available |
| Boiling Point (Predicted) | 671.8 ± 55.0 °C[4][5] | Not available |
| Solubility | Slightly soluble in Chloroform and Methanol.[1][4] Soluble in DMSO (80 mg/mL).[6] | Soluble in DMSO (100 mg/mL).[7] |
| Appearance | Pale Beige to Beige Solid[1][4] | Solid |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere.[1][4] | Store at -20°C.[7] Stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[8] |
Personal Protective Equipment (PPE) Protocol
Given that this compound is a deuterated analog of Fenoverine, the personal protective equipment recommendations are based on the safety precautions for the parent compound, with additional considerations for handling deuterated substances.
Standard Laboratory Attire:
-
Lab Coat: A standard laboratory coat should be worn at all times to protect street clothes from contamination.
-
Closed-toe Shoes: Footwear that fully covers the feet is mandatory to protect against spills.
Specific PPE for Handling this compound:
-
Eye Protection: Chemical safety goggles are required to protect the eyes from dust particles or splashes of solutions containing this compound.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Experimental Handling and Operational Plan
The primary concerns when handling deuterated compounds like this compound are their hygroscopic nature and sensitivity to atmospheric moisture, which can lead to isotopic dilution.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Inert Atmosphere: Whenever possible, handle solid this compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Weighing: When weighing the solid compound, do so in a draft-shielded balance. Minimize the time the container is open.
-
Solution Preparation: To prepare solutions, add the solvent to the vial containing the pre-weighed this compound. Cap the vial tightly and mix until dissolved. For compounds with limited solubility, sonication may be used.[6]
-
Storage of Solutions: Store stock solutions in tightly sealed vials at the recommended temperature (-20°C for short-term, -80°C for long-term) to maintain stability.[8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatible.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be disposed of in a designated solid hazardous waste container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate solvent and cleaning procedure.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. FENOVERINE [chembk.com]
- 2. Fenoverine | C26H25N3O3S | CID 72098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenoverine | 37561-27-6 | MOLNOVA [molnova.com]
- 4. FENOVERINE | 37561-27-6 [chemicalbook.com]
- 5. FENOVERINE CAS#: 37561-27-6 [m.chemicalbook.com]
- 6. Fenoverine | Smooth muscle motor synchronizer | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
